Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Description
Structure
3D Structure
Properties
CAS No. |
1346809-16-2 |
|---|---|
Molecular Formula |
C8H8ClNO2S |
Molecular Weight |
217.67 g/mol |
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |
InChI Key |
WIBMMZXESPNIDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
A Bifunctional Scaffold for PPAR Agonist Development and Heterocyclic Synthesis
Executive Summary
Methyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS 1346809-16-2) represents a critical intermediate in the design of metabolic modulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Distinguished by its 2,4-disubstituted pyridine core, this molecule offers two distinct orthogonal reactivity handles: a 4-chloro substituent amenable to palladium-catalyzed cross-coupling and a C2-thioacetate tail that functions as a pharmacophoric anchor or cyclization precursor. This guide details the structural properties, validated synthetic protocols, and strategic applications of this scaffold in modern medicinal chemistry.
Molecular Architecture & Physicochemical Profile
The molecule comprises a pyridine ring substituted at the ortho position (C2) with a methyl thioglycolate moiety and at the para position (C4) with a chlorine atom. The sulfur atom acts as a soft nucleophile during synthesis and a metabolic hinge in the final drug candidate, while the ester provides a masked carboxylic acid, essential for receptor binding (typically PPAR
Key Physicochemical Data
| Property | Value | Relevance |
| Formula | Core composition | |
| MW | 217.67 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS No. | 1346809-16-2 | Unique identifier |
| LogP (Calc) | ~2.6 | Moderate lipophilicity; good membrane permeability |
| PSA | ~64.5 Ų | Within Veber rules for oral bioavailability |
| H-Bond Acceptors | 4 (N, S, O, O) | Receptor pocket interaction points |
| Electronic Effect | 4-Cl (Inductive withdrawal) | Activates C2/C6 for nucleophilic attack if needed |
Synthetic Pathway: Chemo-Selective S-Alkylation
The synthesis relies on the high nucleophilicity of the thiolate anion generated from 4-chloropyridine-2-thiol. Unlike chloropyridines which might undergo nucleophilic aromatic substitution (
Mechanistic Workflow
-
Deprotonation: A weak base (Potassium Carbonate) deprotonates the thiol (
). -
Nucleophilic Attack: The resulting thiolate attacks the alkyl halide.
-
Selectivity: The reaction is highly chemoselective for sulfur over the pyridine nitrogen due to the "soft-soft" interaction principle and the specific basicity conditions.
Figure 1: Chemoselective S-alkylation pathway avoiding N-alkylation side products.
Experimental Protocol: Validated Synthesis
Note: This protocol is adapted from standard procedures for alkyl (pyridin-2-ylthio)acetates.
Materials
-
Substrate: 4-chloropyridine-2-thiol (1.0 eq)
-
Alkylating Agent: Methyl bromoacetate (1.1 eq)
-
Base: Anhydrous
(1.5 eq)[1] -
Solvent: Acetone (Reagent grade) or DMF (for larger scales)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloropyridine-2-thiol (e.g., 10 mmol) and anhydrous Acetone (50 mL).
-
Activation: Add anhydrous
(15 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the potassium thiolate salt. Visual cue: The suspension may change color slightly. -
Addition: Cool the mixture to 0°C (ice bath) to control exothermicity. Add Methyl bromoacetate (11 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1) after 2 hours. The thiol spot (lower
) should disappear.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Therapeutic Applications & Divergent Synthesis
This scaffold is a "privileged structure" in the synthesis of PPAR agonists (specifically PPAR
Strategic Functionalization
The molecule serves as a divergence point:
-
Path A (Suzuki/Buchwald): The 4-chloro group is an excellent handle for Pd-catalyzed cross-coupling to introduce aryl or amine groups, expanding the hydrophobic tail required for the PPAR ligand binding pocket.
-
Path B (Hydrolysis): The methyl ester is hydrolyzed (LiOH/THF) to the free acid, which forms the polar head group interacting with the PPAR receptor's Tyr/His residues.
Figure 2: Divergent synthetic utility of the scaffold in drug discovery.
Case Study: PPAR Agonist Design
In the development of compounds similar to GW501516 or Pirinixic acid (Wy-14643) , the thioacetic acid head group is crucial. The 4-position of the pyridine is often substituted with lipophilic chains (e.g., trifluoromethyl-phenyl groups) to occupy the large hydrophobic pocket of the PPAR receptor. This specific methyl ester intermediate allows researchers to install that lipophilic chain before exposing the sensitive carboxylic acid.
References
-
PubChem. (2025).[3] Methyl 2-(6-chloropyridin-2-ylthio)acetate (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]
-
Kadayat, T.M., et al. (2018).[4][5] "Synthesis of a unique dimethyl thiazoline containing intermediate of novel peroxisome proliferator-activated receptors(PPAR)δ agonists." Tetrahedron Letters, 59(50), 4384–4386.[4] (Demonstrates analogous thioacetate/PPAR chemistry).
-
Rodinovskaya, L., et al. (2025).[6] "Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles." Thieme Connect. (Details cyclization utility of pyridyl-thioacetates).
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloropyridin-2-yl Thioacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and key physicochemical properties of 4-chloropyridin-2-yl thioacetate derivatives. These compounds are of increasing interest in medicinal chemistry and drug development due to their unique structural features. This document is intended to serve as a technical resource, offering not only a theoretical framework but also practical, field-proven methodologies for the synthesis and characterization of this important class of molecules.
Introduction: The Significance of the 4-Chloropyridin-2-yl Thioacetate Scaffold
The 4-chloropyridin-2-yl thioacetate scaffold combines the electronic properties of a halogenated pyridine ring with the reactive potential of a thioester. The pyridine ring is a common motif in pharmaceuticals, often contributing to aqueous solubility and the ability to form crucial interactions with biological targets[1]. The chloro-substituent at the 4-position significantly influences the electronic distribution within the pyridine ring, impacting its pKa and reactivity[2].
The 2-thioacetate group introduces a metabolically labile yet synthetically versatile handle. Thioesters are known to be more susceptible to nucleophilic attack than their oxygen-based ester counterparts, a property that can be exploited in the design of prodrugs or targeted covalent inhibitors. Understanding the interplay between the chloropyridine core and the thioacetate functionality is paramount for the rational design of novel therapeutic agents.
Synthesis of 4-Chloropyridin-2-yl Thioacetate Derivatives
The synthesis of 4-chloropyridin-2-yl thioacetate derivatives is a multi-step process that begins with the formation of the key intermediate, 4-chloropyridine-2-thiol. This intermediate can then be acylated to yield the desired thioacetate.
Synthesis of the Precursor: 4-Chloropyridine-2-thiol
The synthesis of the 4-chloropyridine scaffold can be achieved through various methods, often starting from 4-chloropicolinamide[3]. A common route involves the dehydration of the amide to the corresponding nitrile, followed by conversion to an imidate, which can then be reacted with a sulfur source.
Experimental Protocol: Synthesis of 4-Chloropyridine-2-thiol
-
Dehydration of 4-Chloropicolinamide: 4-chloropicolinamide is treated with a suitable dehydrating agent, such as phosphorus oxychloride, to yield 4-chloropicolinonitrile[3].
-
Formation of Methyl 4-chloropicolinimidate: The resulting nitrile is dissolved in methanol and treated with a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form methyl 4-chloropicolinimidate in situ[3].
-
Conversion to 4-Chloropicolinohydrazonamide: The imidate is then reacted with hydrazine monohydrate to produce 4-chloropicolinohydrazonamide[3].
-
Cyclization to form the Thione: The hydrazonamide is subsequently reacted with carbon disulfide in methanol. This reaction proceeds to form the 5-(4-chloropyridin-2-yl)-1,3,4-thiadiazole-2(3H)-thione, which exists in tautomeric equilibrium with the desired 4-chloropyridine-2-thiol[3]. The thione tautomer is often favored in polar solvents[3][4].
Acylation to 4-Chloropyridin-2-yl Thioacetate
The final step involves the acylation of the 4-chloropyridine-2-thiol intermediate.
Experimental Protocol: Synthesis of S-(4-chloropyridin-2-yl) ethanethioate
-
Reaction Setup: 4-chloropyridine-2-thiol is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.
-
Base Addition: A non-nucleophilic base, such as triethylamine, is added to the solution to deprotonate the thiol.
-
Acylation: Acetyl chloride is added dropwise to the reaction mixture.
-
Workup: The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-chloropyridin-2-yl thioacetate derivatives is crucial for their application in drug development. Key parameters include aqueous solubility, lipophilicity, and chemical stability.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can hinder absorption and lead to variable in vivo performance. Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.
Data Presentation: Comparative Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility |
| 4-Chloropyridine | 113.54 | 1.28 | Slightly soluble |
| 4-Chloropyridine Hydrochloride | 150.01 | - | Soluble in water |
| 2-Thiopyridine | 111.16 | - | 50 g/L (20 °C) |
| S-(4-chloropyridin-2-yl) ethanethioate (Predicted) | 187.63 | ~2.5-3.0 | Low |
Experimental Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of the solid 4-chloropyridin-2-yl thioacetate derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial[5].
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium[5].
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS)[6].
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogD Determination by Shake-Flask Method
This method directly measures the partitioning of a compound between an organic and an aqueous phase.
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer of a specific pH (e.g., 7.4)[7]. The two phases should be pre-saturated with each other.
-
Compound Addition: Add a known amount of the 4-chloropyridin-2-yl thioacetate derivative to the biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning, followed by a period of rest to allow the phases to separate.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV/MS)[7].
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Experimental Protocol: Lipophilicity Estimation by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for a rapid estimation of lipophilicity.
-
Calibration: A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The 4-chloropyridin-2-yl thioacetate derivative is injected onto the same column under identical conditions.
-
LogP Calculation: The retention time of the test compound is used to calculate its k', and its LogP is then determined from the calibration curve.
Chemical Stability and Hydrolysis
The thioester linkage in 4-chloropyridin-2-yl thioacetate derivatives is susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of hydrolysis is a critical parameter as it influences the shelf-life of a potential drug and its stability in biological fluids.
Factors Influencing Stability:
-
pH: Thioester hydrolysis is catalyzed by both acid and base. The rate is generally lowest at neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Enzymatic Cleavage: In a biological system, esterases and other hydrolases can significantly accelerate the cleavage of the thioester bond.
Experimental Protocol: Hydrolytic Stability Assay
-
Sample Preparation: Prepare solutions of the 4-chloropyridin-2-yl thioacetate derivative in aqueous buffers of different pH values (e.g., pH 2, 7.4, and 9)[8].
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points, withdraw aliquots from each solution.
-
Reaction Quenching: Quench the hydrolysis reaction immediately, for example, by adding an organic solvent and/or acid/base to shift the pH.
-
Quantification: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Conclusion and Future Perspectives
The 4-chloropyridin-2-yl thioacetate scaffold represents a promising area for the development of novel therapeutic agents. This guide has provided a detailed overview of the synthesis and key physicochemical properties of this class of compounds, along with robust experimental protocols for their characterization. While specific experimental data for these derivatives is still emerging, the methodologies outlined herein provide a solid foundation for researchers to generate the necessary data for their drug discovery and development programs. Future work should focus on the systematic evaluation of a library of these derivatives to establish clear structure-activity and structure-property relationships, which will be invaluable for the future design of optimized drug candidates.
References
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Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. [Link]
-
SYNTHESIS AND ANTICONVULSANT ACTIVITY OF 4-THIAZOLIDINONE ANALOGUES OF 2-AMINO-5-CHLOROPYRIDINE. ResearchGate. [Link]
-
Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
-
Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Chemistry Stack Exchange. [Link]
-
Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]
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the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES, Vol. 78, No. 9, 2009. [Link]
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC. [Link]
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]
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4-Chloropyridine. PubChem. [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. ResearchGate. [Link]
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One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). ResearchGate. [Link]
-
Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. ChemRxiv. [Link]
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ADME LogP LogD Assay. BioDuro. [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
-
Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. Thieme Connect. [Link]
-
SUPPLEMENTARY INFORMATION Novel CAL-B catalyzed Synthetic Protocols for Pyridodipyrimidines and Mercapto Oxadiazoles. [Link]
-
Structures of S-(pyridin-2-yl) 4-nitro-benzo-thio-ate, S-(pyridin-2-yl) 4-methyl-benzo-thio-ate and S-(pyridin-2-yl) 4-meth-oxy-benzo-thio-ate: building blocks for low-symmetry multifunctional tetra-pyrroles. PubMed. [Link]
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
-
Pyridine-2-thione release assay upon reaction of free thiols with biotin-HPDP. ResearchGate. [Link]
-
The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. PMC. [Link]
-
New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. MDPI. [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]
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Methyl 2-((4-chloropyridin-2-yl)thio)acetate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Introduction and Chemical Identity
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development . Featuring both a reactive 4-chloropyridine core and a thioacetate moiety, this intermediate serves as a crucial linchpin for synthesizing complex fused heterocycles, such as thieno[2,3-b]pyridines, and for executing transition-metal-catalyzed cross-coupling reactions , .
To facilitate rapid reference and structural verification, the core quantitative and topological data for this compound are summarized below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| Chemical Name | Methyl 2-((4-chloropyridin-2-yl)thio)acetate |
| CAS Registry Number | 1346809-16-2 |
| Molecular Formula | C8H8ClNO2S |
| Molecular Weight | 217.67 g/mol |
| SMILES | COC(=O)CSC1=NC=CC(=C1)Cl |
| InChI | InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3 |
| Topological Polar Surface Area | 39.2 Ų |
Mechanistic Pathways for Synthesis
The synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate typically proceeds via one of two primary mechanistic pathways: S-alkylation of a pyridine-2-thiol or Nucleophilic Aromatic Substitution (SNAr) of a 2,4-dihalopyridine .
Pathway A: S-Alkylation (Preferred) The reaction between 4-chloropyridine-2-thiol and methyl bromoacetate in the presence of a mild base in a polar aprotic solvent yields the target compound. Causality & Logic: Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydride (NaH) to prevent the competitive hydrolysis of the methyl ester and to minimize N-alkylation. The inherent high nucleophilicity (softness) of the thiolate anion ensures rapid and selective S-alkylation at room temperature without requiring elevated thermal conditions.
Pathway B: Regioselective SNAr Alternatively, reacting 2,4-dichloropyridine with methyl thioglycolate under basic conditions affords the same product. Causality & Logic: The 2-position of the pyridine ring is inherently more electrophilic than the 4-position due to the adjacent electronegative nitrogen atom (exerting both inductive and resonance electron-withdrawing effects). Consequently, the thiolate nucleophile preferentially attacks the C2 position, allowing for a regioselective displacement of the chloride over the C4 position.
Synthetic routes to Methyl 2-((4-chloropyridin-2-yl)thio)acetate via S-alkylation and SNAr.
Detailed Experimental Protocol (S-Alkylation)
The following protocol describes a self-validating workflow for the S-alkylation route, designed to ensure high yield, purity, and operational safety.
Materials Required:
-
4-chloropyridine-2-thiol (1.0 equiv, 10 mmol, 1.45 g)
-
Methyl bromoacetate (1.1 equiv, 11 mmol, 1.68 g)
-
Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv, 15 mmol, 2.07 g)
-
N,N-Dimethylformamide (DMF, anhydrous) (20 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 4-chloropyridine-2-thiol and anhydrous K₂CO₃, followed by 20 mL of anhydrous DMF.
-
Activation: Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows for the complete deprotonation of the thiol, generating the highly nucleophilic thiolate anion. This is visually indicated by a slight deepening of the solution's color, confirming active intermediate formation.
-
Alkylation: Add methyl bromoacetate dropwise over 5 minutes via a syringe. Maintain the reaction at room temperature (20–25 °C) to prevent thermal degradation of the ester.
-
In-Process Control (IPC) & Validation: After 2 hours, sample the reaction mixture for TLC (Hexanes/EtOAc 3:1) and LC-MS. Self-Validation: Complete consumption of the starting thiol and the appearance of a dominant mass peak at m/z 218 [M+H]⁺ confirms the successful formation of the product. Do not proceed to workup until the starting material is entirely consumed.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. Causality: The addition of water quenches any unreacted electrophile, dissolves the inorganic salts (KBr, K₂CO₃), and forces the precipitation of the highly hydrophobic thioether product, simplifying the extraction matrix.
-
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers stringently with brine (3 x 50 mL). Causality: Repeated brine washes are critical to partition and remove residual DMF from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
Downstream Applications in Drug Discovery
The strategic placement of the 4-chloro and 2-thioacetate groups makes this compound a privileged scaffold for divergent synthesis in drug discovery programs.
Transition-Metal-Catalyzed Cross-Coupling The C4-chloride acts as a robust electrophile for palladium-catalyzed cross-coupling reactions. It readily undergoes Suzuki-Miyaura coupling with arylboronic acids to yield 4-aryl-2-thio-substituted pyridines . Alternatively, Buchwald-Hartwig amination allows for the introduction of diverse amine pharmacophores at the C4 position. Furthermore, the C2-thioether can be exploited in Liebeskind-Srogl cross-coupling. By employing a Pd/Cu co-catalytic system, the thioether acts as a pseudo-halide leaving group, enabling C–C bond formation with boronic acids at the C2 position .
Synthesis of Fused Heterocycles Pyridine-2-thioacetates are classic precursors for thieno[2,3-b]pyridines . Through base-mediated intramolecular cyclization (often requiring prior functionalization at the C3 position via directed ortho-metalation or utilizing a pre-functionalized 3-cyano/3-ester derivative), the thioacetate methylene carbon attacks the adjacent electrophilic center, forging the thiophene ring. These thienopyridine derivatives are critical pharmacophores in antiviral (e.g., Dengue virus inhibitors) and kinase inhibitor programs.
Downstream functionalization pathways leveraging the C4-chloro and C2-thioether handles.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 59574421, Methyl 2-((4-chloropyridin-2-yl)thio)acetate". PubChem.[Link]
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Dotsenko, V. V., et al. "Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives." Chemistry of Heterocyclic Compounds 43.5 (2007): 599-607.[Link]
- "Thienopyridine derivatives for the treatment and prevention of dengue virus infections.
-
El-Louh, A. K., et al. "Synthesis of Dihydropyridine, Alkylthiopyridine, Thienopyridine and Pyridothienopyrimidine Derivatives." Asian Journal of Chemistry 22.2 (2010): 1281-1290.[Link]
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Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition 41.22 (2002): 4176-4211.[Link]
-
Prokopcová, H., & Kappe, C. O. "The Liebeskind–Srogl Cross-Coupling Reaction." Organic Reactions 79 (2011): 1-100.[Link]
Solubility Profile of Methyl 2-((4-chloropyridin-2-yl)thio)acetate in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Methyl 2-((4-chloropyridin-2-yl)thio)acetate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., PPAR agonists, kinase inhibitors).
Given the status of this compound as a research intermediate rather than a pharmacopeial standard, specific empirical solubility data in public repositories is limited. Therefore, this guide synthesizes structure-property relationship (SPR) predictions , comparative data from structural analogs (e.g., the 6-chloro isomer), and validated experimental protocols . It is designed to empower researchers to select optimal solvents for synthesis, purification, and biological assay formulation.
Physicochemical Characterization & Structural Analysis
To understand the solubility behavior, we must first analyze the molecular architecture. The molecule comprises three distinct functional domains that dictate its interaction with solvents.
| Feature | Chemical Moiety | Solvation Implication |
| A | 4-Chloropyridine Ring | The pyridine nitrogen provides basicity (pKa ~2-3 due to Cl- electron withdrawal), acting as a hydrogen bond acceptor. The chlorine atom increases lipophilicity ( |
| B | Thioether Linkage (-S-) | Increases lipophilicity and molecular flexibility. Resistant to hydrolysis compared to esters but susceptible to oxidation. |
| C | Methyl Ester (-COOCH₃) | Polar, hydrogen bond acceptor. Susceptible to hydrolysis in aqueous base/acid. |
Key Physicochemical Parameters (Predicted)
-
Molecular Weight: 217.67 g/mol [1]
-
LogP (Octanol/Water): ~2.6 (Lipophilic)
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3 (Pyridine N, Ester O, Thioether S)
-
Predicted pKa (Pyridine N): ~2.8 (Reduced basicity due to 4-Cl and 2-S substituents)
Solubility Profile: Theoretical & Empirical Classifications
Based on the calculated LogP of 2.6 and the dipole moments of constituent groups, the compound exhibits a "Lipophilic-Polar" profile. It favors solvents that can interact with its dipole (pyridine/ester) while accommodating its non-polar regions (chloro/thio).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High dielectric constants and lack of H-bond donation allow these solvents to effectively solvate the polar ester and pyridine functionalities without competing for H-bonds. Ideal for stock solutions. |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent dispersion interactions with the chloro-pyridine ring. The slight polarity of DCM matches the compound's dipole. Ideal for extraction/workup. |
| Esters/Ethers | Ethyl Acetate, THF | Good (20-50 mg/mL) | "Like dissolves like." The ester moiety of the solvent interacts favorably with the methyl ester of the solute. |
| Alcohols | Methanol, Ethanol | Moderate (5-20 mg/mL) | Soluble, but the hydrophobic effect of the chloro-pyridine ring limits solubility compared to aprotic solvents. Heating may be required for high concentrations. |
| Non-Polar | Hexanes, Heptane | Low/Poor (<1 mg/mL) | The polar ester and pyridine nitrogen create sufficient polarity to make the compound immiscible or insoluble in strictly non-polar alkanes. Ideal as an anti-solvent for recrystallization. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | High lipophilicity (LogP 2.6) prevents solvation. |
| Aqueous Acid | 0.1 M HCl | Moderate/High | Protonation of the pyridine nitrogen forms a pyridinium salt, drastically increasing aqueous solubility. |
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Purification).
Figure 1: Decision logic for solvent selection based on the physicochemical interaction required for specific experimental phases.
Experimental Protocols for Solubility Determination
Protocol A: Gravimetric "Visual Range" Determination (Tier 1)
Use this for quick solvent screening during process development.
Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipettes, various solvents.
-
Preparation: Weigh 10 mg of Methyl 2-((4-chloropyridin-2-yl)thio)acetate into a clear glass vial.
-
Addition: Add solvent in 100 µL increments at room temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.
-
Observation:
-
Dissolved: Clear solution, no particulates.
-
Undissolved: Visible suspension or pellet after centrifugation.
-
-
Calculation:
Protocol B: HPLC-UV Saturation Shake-Flask Method (Tier 2)
Use this for precise thermodynamic solubility data (e.g., for biological assay formulation).
Prerequisites: Validated HPLC method (Generic Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
-
Saturation: Add excess compound (~50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, MeOH) in a glass vial.
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter . (Note: Do not use Nylon filters as they may bind the lipophilic thio-ester).
-
Dilution: Dilute the filtrate 100-fold with Mobile Phase A to fit within the linear dynamic range of the detector.
-
Quantification: Inject onto HPLC. Calculate concentration using a 5-point calibration curve of a standard solution.
Applications & Implications
Biological Assay Formulation
For in vitro assays (e.g., PPAR activation), prepare a 10 mM - 100 mM stock solution in anhydrous DMSO .
-
Storage: Store at -20°C. The thioether is susceptible to oxidation to sulfoxide (
) or sulfone ( ) upon repeated freeze-thaw cycles in the presence of air/moisture. -
Aqueous Dilution: When diluting into cell culture media, ensure the final DMSO concentration is <0.5%. The compound may precipitate ("crash out") at concentrations >100 µM in media due to its low aqueous solubility (LogP 2.6).
Synthetic Chemistry[2]
-
Nucleophilic Substitution: When synthesizing this molecule (e.g., reacting 4-chloropyridine-2-thiol with methyl bromoacetate), use Acetone/K₂CO₃ or DMF/Cs₂CO₃ . The high solubility of the starting materials and product in DMF ensures homogenous kinetics.
-
Workup: Avoid acidic aqueous washes if possible, or perform them quickly/cold. While the pyridine ring protonates, the ester group can hydrolyze in strong acid/base over time.
Visualization: Experimental Workflow
Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14698025, Methyl 2-[(6-chloropyridin-2-yl)sulfanyl]acetate. (Used as structural proxy for physicochemical property prediction). Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational text for LogP/Solubility correlation). Retrieved from [Link]
Sources
Literature review on pyridine thioacetate building blocks
Strategies for Synthesis, Deprotection, and Medicinal Application
Executive Summary
Pyridine thioacetates (specifically S-(pyridin-x-ylmethyl) ethanethioates) represent a critical class of "masked" thiol building blocks in modern drug discovery. Unlike free thiols, which are prone to rapid oxidative dimerization (disulfide formation) and metal-catalyzed degradation, thioacetates offer bench-stable precursors that can be unmasked under mild, orthogonal conditions.
This guide details the technical handling of these moieties, focusing on the S-(pyridin-2-ylmethyl) ethanethioate scaffold. It addresses the specific instability of chloromethylpyridine intermediates, outlines biomimetic deprotection strategies, and examines the role of these building blocks as prodrugs for Zinc-Binding Groups (ZBGs) in Histone Deacetylase (HDAC) inhibitors.
Part 1: Structural Significance & Reactivity Profile
The utility of the pyridine thioacetate scaffold rests on two chemical pillars: electronic modulation and sulfur protection .
-
The Pyridine "Electron Sink": The nitrogen atom in the pyridine ring withdraws electron density, making the methylene protons at the 2- and 4-positions slightly acidic and the methylene carbon highly susceptible to nucleophilic attack during synthesis. However, this same electron deficiency stabilizes the resulting thiol against oxidation compared to electron-rich benzyl thiols.
-
Thioacetate as a "Trojan Horse": In medicinal chemistry, the thioacetate group often serves as a prodrug moiety. It increases lipophilicity (
), facilitating cell membrane permeability. Once intracellular, ubiquitous cytosolic esterases hydrolyze the acetyl group, releasing the active thiolate species to engage targets (e.g., metalloenzymes).
Part 2: Synthetic Strategies (The "How-To")
The Challenge of the Precursor
The primary route to pyridine thioacetates involves nucleophilic substitution on 2-(chloromethyl)pyridine.
-
Critical Warning: The free base of 2-(chloromethyl)pyridine is inherently unstable. It undergoes self-alkylation (intermolecular
attack by the pyridine nitrogen on the chloromethyl group) to form insoluble pyridinium polymers. -
Solution: Always store and handle the precursor as the Hydrochloride (HCl) salt . Neutralization should occur in situ or immediately prior to reaction.
Protocol: Synthesis of S-(Pyridin-2-ylmethyl) Ethanethioate
Reagents: 2-(Chloromethyl)pyridine HCl, Potassium Thioacetate (KSAc), Triethylamine (
-
Preparation: Charge a flame-dried round-bottom flask with 2-(chloromethyl)pyridine HCl (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Neutralization: Cool to 0°C. Add
(1.1 equiv) dropwise. Note: The solution may darken slightly; this is normal. -
Substitution: Add Potassium Thioacetate (1.2 equiv) in one portion. The reaction is exothermic; maintain temperature <10°C for 15 minutes, then warm to Room Temperature (RT).
-
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS. The disappearance of the starting chloride is usually rapid due to the high nucleophilicity of the thioacetate anion.
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with saturated
and brine. Dry over .[1] -
Purification: Flash column chromatography. Yields are typically 85–95%.
Diagram 1: Synthetic Workflow & Logic
Caption: Synthetic pathway highlighting the critical instability of the free base intermediate. Rapid in situ reaction prevents polymerization.
Part 3: Deprotection & Downstream Functionalization
Unmasking the thiol is the gateway to conjugation (e.g., for ADCs) or metal coordination.
Comparative Deprotection Methodologies
| Method | Reagents | Conditions | Mechanism | Best For |
| Hydrolysis | NaOH or LiOH | MeOH/H2O, 0°C, 30 min | Saponification | Robust substrates; generating free thiol salts. |
| Aminolysis | Hydrazine hydrate | THF/EtOH, RT, 1-2 h | Nucleophilic Acyl Substitution | Acid/Base sensitive substrates; avoids disulfide formation. |
| Biomimetic | Cysteamine / 2-Mercaptoethanol | Phosphate Buffer (pH 7), RT | Native Chemical Ligation (NCL) | Protein conjugation ; mildest conditions. |
Technical Insight: The "Smart" Deprotection
For conjugation to sensitive scaffolds (e.g., proteins or complex drug linkers), avoid harsh bases. Use hydroxylamine or cysteamine .
-
Mechanism: The amine attacks the thioester carbonyl, forming a tetrahedral intermediate. In the case of cysteamine, an
acyl shift drives the equilibrium, releasing the pyridine thiol and forming -acetylcysteamine as a benign byproduct.
Part 4: Applications in Drug Discovery[2]
HDAC Inhibitors: The Thioacetate Prodrug Strategy
Histone Deacetylases (HDACs) are zinc-dependent enzymes.[2] Classic inhibitors (e.g., SAHA/Vorinostat) use hydroxamic acids to chelate the active site Zinc (
The Solution: Pyridine thiols are potent Zinc Binding Groups (ZBGs). By administering the molecule as a pyridine thioacetate , researchers create a prodrug that:
-
Penetrates: The acetyl group masks the polarity of the thiol.
-
Activates: Intracellular esterases cleave the acetyl group.
-
Binds: The liberated thiolate coordinates the
ion in the HDAC pocket (often in a bidentate fashion with the pyridine nitrogen).
Diagram 2: Mechanism of Action (Prodrug to ZBG)
Caption: The "Trojan Horse" mechanism: Thioacetate prodrugs cross membranes before esterase activation releases the Zinc-binding thiol.
Antibody-Drug Conjugates (ADCs)
Pyridine thioacetates serve as linkers. The pyridine ring provides a "handle" for pH-sensitive solubility, while the thiol (post-deprotection) reacts with maleimide-functionalized antibodies. The steric bulk of the pyridine ring adjacent to the sulfur can modulate the stability of the resulting succinimide ring, preventing premature payload release in plasma.
References
-
Synthesis of Thioesters: Science of Synthesis: Knowledge Updates 2024/1. Thieme Chemistry. (Detailed protocols on 2-(chloromethyl)pyridine substitution).
-
Precursor Stability: BenchChem Technical Guide: Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (Analogous stability data for chloromethyl-heterocycles).
-
HDAC Inhibitor ZBGs: Zinc binding groups for histone deacetylase inhibitors. Journal of Medicinal Chemistry / PubMed. (Review of thiol vs. hydroxamate ZBGs).
-
Thioacetate Prodrugs: Prodrug Approach for Increasing Cellular Glutathione Levels. PMC. (Mechanism of S-acyl prodrug intracellular hydrolysis).
-
Novel HDAC Inhibitors: Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor. ResearchGate. (Example of thio-based HDAC inhibitor development).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a highly versatile heteroaryl scaffold that provides two orthogonal vectors for functionalization: a C4-aryl chloride primed for transition-metal-catalyzed cross-coupling, and a thioacetate moiety that can be oxidized, hydrolyzed, or derivatized. This whitepaper provides an in-depth technical analysis of its molecular properties, a self-validating synthetic protocol, and its proven applications in advanced drug design, such as the development of monoacylglycerol lipase (MAGL) inhibitors[1].
Molecular Architecture & Physicochemical Data
The physicochemical properties of Methyl 2-((4-chloropyridin-2-yl)thio)acetate dictate its handling, stability, and utility as a fragment in drug discovery. The molecular weight of 217.67 g/mol ensures that downstream derivatization will not easily violate Lipinski’s Rule of 5[2].
The table below summarizes the core quantitative data and the causality behind their significance in a laboratory setting:
| Property | Value | Causality / Technical Significance |
| Molecular Formula | C₈H₈ClNO₂S | Defines the exact stoichiometry required for synthetic equivalents[2]. |
| Molecular Weight | 217.67 g/mol | Ideal fragment-like MW; allows for extensive elaboration while maintaining favorable pharmacokinetics. |
| CAS Registry Number | 1346809-16-2 | Unique identifier for database indexing and commercial procurement[2]. |
| Canonical SMILES | COC(=O)CSC1=CC(Cl)=CC=N1 | Essential for computational modeling, docking studies, and virtual screening[3]. |
| H-Bond Donors | 0 | Enhances passive membrane permeability in early-stage hit compounds. |
| H-Bond Acceptors | 4 | Facilitates critical target protein interactions (e.g., binding to kinase hinge regions). |
Regioselective Synthesis: A Self-Validating Protocol
The synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate relies on a regioselective Nucleophilic Aromatic Substitution (SₙAr). The protocol below is designed as a self-validating system , embedding in-process control checks to ensure absolute trustworthiness and reproducibility.
Objective
To synthesize the target compound with >98% purity, specifically avoiding ester hydrolysis and unwanted C4-substitution byproducts.
Reagents
-
2,4-Dichloropyridine (1.0 eq)
-
Methyl thioglycolate (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Base Activation & Solvent Selection: Suspend K₂CO₃ in anhydrous DMF at 0°C under an inert N₂ atmosphere.
-
Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. Utilizing a stronger base like NaOH would cause rapid, irreversible hydrolysis of the methyl ester. DMF, a polar aprotic solvent, is chosen to stabilize the highly polar Meisenheimer transition state, drastically accelerating the SₙAr reaction.
-
-
Nucleophile Introduction: Add methyl thioglycolate dropwise over 10 minutes. Stir for an additional 15 minutes.
-
Validation Checkpoint: The observation of a slight yellowing of the solution and mild gas evolution (CO₂) confirms the successful deprotonation and formation of the active thiolate anion.
-
-
Electrophile Addition (Regiocontrol): Add 2,4-dichloropyridine slowly to the mixture.
-
Causality: The C2 position is highly activated by the adjacent electronegative pyridine nitrogen via both inductive and resonance effects. This makes C2 significantly more susceptible to nucleophilic attack than the C4 position, ensuring regioselectivity.
-
-
Reaction Execution: Warm the reaction mixture to 60°C and stir for 4 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. The system is validated when the starting material spot (R_f ~0.6) is fully consumed, replaced by a single, distinct UV-active product spot (R_f ~0.4).
-
-
Quenching & Extraction: Cool the reactor to room temperature and quench by pouring into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Causality: Ice-cold water prevents exothermic degradation and minimizes the risk of ester hydrolysis during the aqueous workup, while precipitating out inorganic salts.
-
-
Purification & Final Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
-
Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the isolated fraction must exhibit a dominant [M+H]⁺ peak at m/z 218.0, confirming the structural identity and molecular weight[2].
-
Mechanistic Pathway Visualization
The regioselective SₙAr mechanism described in the protocol above is visualized below. The formation of the Meisenheimer complex is the rate-determining step, stabilized by the electron-withdrawing nature of the pyridine nitrogen.
Caption: SNAr mechanism for synthesizing Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
Applications in Medicinal Chemistry
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is not an end-product; it is a highly programmable intermediate. Its value lies in the orthogonal reactivity of its functional groups.
A prominent application of this scaffold is in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors . Recent structure-activity relationship (SAR) studies have demonstrated that related aryl thioacetates can be oxidized to yield highly potent β-sulfinyl esters[1]. In these workflows, the thioether is selectively oxidized to a sulfoxide using mCPBA, while the C4-chloride serves as a handle for Buchwald-Hartwig amination to introduce complex piperazine moieties[1].
The divergent utility of this scaffold is mapped below:
Caption: Divergent functionalization pathways of the thioacetate scaffold in drug design.
Analytical Characterization Standards
To ensure the integrity of the synthesized batch before deploying it into complex SAR libraries, the following spectroscopic benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): The methyl ester protons will appear as a sharp singlet near δ 3.70 ppm. The methylene bridge (-S-CH₂-CO-) will present as a distinct singlet around δ 3.95 ppm. The pyridine ring protons will exhibit characteristic coupling, with the highly deshielded C6 proton appearing furthest downfield (δ ~8.3 ppm, d, J = 5.2 Hz).
-
¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the ester is expected at δ ~170 ppm, serving as a definitive marker that hydrolysis did not occur during synthesis.
References
-
ACS Publications. "Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors". Available at:[Link]
Sources
Reactivity Profile of the 4-Chloropyridine Moiety with Thioacetates: A Technical Guide to Thioetherification
Executive Summary
The 4-chloropyridine moiety is a privileged, electron-deficient scaffold ubiquitous in medicinal chemistry, agrochemicals, and materials science. Its functionalization via carbon-heteroatom bond formation is a critical pathway for synthesizing complex azaheterocycles. Among available nucleophiles, thioacetates (e.g., potassium thioacetate, KSAc) serve as highly efficient, odorless, and bench-stable precursors to reactive thiolates.
This whitepaper provides an in-depth mechanistic and practical guide to the reactivity profile of 4-chloropyridines with thioacetate-derived nucleophiles. By contrasting classical Nucleophilic Aromatic Substitution (SNAr) with modern transition-metal-catalyzed thioetherification, this guide equips drug development professionals with the theoretical grounding and self-validating protocols necessary to execute these transformations flawlessly.
Electronic & Mechanistic Foundations
Electrophilicity of the 4-Chloropyridine Scaffold
The reactivity of 4-chloropyridine is intrinsically linked to the electron-deficient nature of the pyridine ring. The endocyclic nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.
-
LUMO Localization: In 4-chloropyridine, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized at the C4 position, making it highly susceptible to nucleophilic attack.
-
Meisenheimer Complex Stabilization: Upon attack by a thiolate, the resulting anionic intermediate (the Meisenheimer complex) is thermodynamically stabilized because the negative charge can be delocalized directly onto the electronegative nitrogen atom.
Thioacetates as Superior Sulfur Nucleophiles
Free thiols are notoriously prone to oxidative dimerization (forming disulfides) and possess highly objectionable odors that complicate laboratory handling. Thioacetates bypass these issues by acting as "masked" thiols.
-
In Situ Deprotection: Under mildly basic conditions (e.g., K2CO3 in methanol or DMF), the acetyl group is cleaved to generate the highly reactive thiolate anion (
) in situ. -
HSAB Theory Compatibility: According to the Hard-Soft Acid-Base (HSAB) principle, the thiolate anion is a highly polarizable, "soft" nucleophile. The C4 position of 4-chloropyridine, bearing a polarizable chlorine leaving group, acts as a borderline "soft" electrophile. This orbital match results in rapid and highly selective SNAr kinetics, often outcompeting harder nucleophiles (like alkoxides or amines) in competitive environments.
Mechanistic pathway of S_NAr on 4-chloropyridine via a Meisenheimer complex.
Reaction Pathways: SNAr vs. Catalyzed Cross-Coupling
The choice of reaction pathway depends entirely on the electronic environment of the specific 4-chloropyridine derivative being utilized.
Pathway A: Direct SNAr
For unhindered, electron-deficient 4-chloropyridines, direct SNAr is the preferred route [1]. The reaction is driven by the high nucleophilicity of the thiolate generated from the thioacetate. Polar aprotic solvents like DMF or DMSO are mandatory; they strongly solvate the potassium or sodium counterion, leaving the thiolate "naked" and maximizing its nucleophilicity.
Pathway B: Palladium-Catalyzed Thioetherification
If the 4-chloropyridine ring contains electron-donating substituents (e.g., -OMe, -NH2) at the 2- or 3-positions, the ring becomes deactivated toward SNAr. In these cases, transition-metal catalysis is required. Palladium-catalyzed thioetherification utilizes Pd(0) catalysts paired with sterically hindered, electron-rich phosphine ligands (e.g., Josiphos or CyPF-tBu) [2].
-
Causality of Ligand Choice: Reductive elimination of the C-S bond from the Pd(II) intermediate is notoriously difficult and often leads to catalyst poisoning. Bulky, electron-rich ligands force the spatial proximity of the aryl and thiolate groups on the metal center, accelerating reductive elimination and ensuring catalytic turnover.
Quantitative Data & Comparative Analysis
The following table summarizes the operational parameters and expected outcomes for both pathways, providing a baseline for protocol selection.
| Parameter | Direct SNAr Pathway | Pd-Catalyzed Pathway |
| Optimal Substrates | Electron-deficient 4-chloropyridines | Deactivated or sterically hindered 4-chloropyridines |
| Reagents | Thioacetate, K2CO3 | Thioacetate, Pd(dba)2, CyPF-tBu, NaOtBu |
| Solvent | DMF or DMSO (Polar Aprotic) | Toluene or 1,4-Dioxane (Non-polar/Slightly polar) |
| Temperature | 80 °C – 120 °C | 25 °C – 80 °C |
| Reaction Time | 4 – 12 hours | 1 – 4 hours |
| Typical Yields | 75% – 95% | 60% – 85% |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in causality checks and in-process controls guarantee that deviations are caught before downstream purification.
Protocol 1: Base-Mediated One-Pot Thioetherification (SNAr)
This protocol utilizes a thioacetate as a protected thiol, deprotecting it in situ to react with the 4-chloropyridine electrophile.
Materials: 4-Chloropyridine derivative (1.0 eq), S-alkyl thioacetate (1.2 eq), anhydrous K2CO3 (2.0 eq), anhydrous DMF (0.2 M).
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the 4-chloropyridine derivative and S-alkyl thioacetate.
-
Causality: Argon is strictly required. While thioacetates are stable, the transiently generated thiolate is highly susceptible to oxidation into a disulfide if O2 is present.
-
-
Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir until fully dissolved.
-
In Situ Deprotection: Add finely powdered anhydrous K2CO3 in one portion.
-
Validation Check: The solution will typically transition from colorless to a distinct yellow/orange over 15 minutes, confirming the generation of the thiolate anion.
-
-
SNAr Execution: Heat the reaction mixture to 80 °C using an oil bath. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 6 hours.
-
Quench & Workup: Cool to room temperature. Dilute with EtOAc (10 volumes) and wash the organic layer with 5% aqueous LiCl solution (3 x 5 volumes).
-
Causality: DMF is notoriously difficult to remove via rotary evaporation. Washing with 5% LiCl drastically increases the partition coefficient of DMF into the aqueous layer, preventing solvent carryover that would ruin subsequent chromatography.
-
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (SiO2).
Step-by-step experimental workflow for one-pot thioetherification via SNAr.
Protocol 2: Synthesis of 4-Pyridyl Thioacetates via KSAc
When the goal is to install a thioacetate directly onto the pyridine ring (to be used later as a nucleophile), Potassium Thioacetate (KSAc) is used as the primary reagent [3].
Materials: 4-Chloropyridine derivative (1.0 eq), Potassium Thioacetate (KSAc) (1.5 eq), anhydrous DMSO (0.2 M).
Step-by-Step Methodology:
-
Activation: Dissolve the 4-chloropyridine in anhydrous DMSO.
-
Nucleophilic Attack: Add KSAc (1.5 eq) in one portion at room temperature.
-
Causality: KSAc is an ambidentate nucleophile (can attack via S or O). However, the soft sulfur atom overwhelmingly prefers the soft C4 electrophilic center, resulting in >95% chemoselectivity for the S-arylated product.
-
-
Heating: Elevate the temperature to 60 °C for 4 hours.
-
Validation Check: TLC will show the consumption of the UV-active starting material and the appearance of a lower Rf product spot.
-
-
Isolation: Pour the mixture into ice water to precipitate the 4-pyridyl thioacetate. Filter the resulting solid and wash with cold water.
References
-
Zwick, C. R., et al. "Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism." Journal of the American Chemical Society, 2025.[Link]
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 2008.[Link]
-
Iovan, D. A., et al. "Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums." Journal of the American Chemical Society, 2024.[Link]
Methodological & Application
Protocol for synthesizing thieno[2,3-b]pyridine from Methyl 2-((4-chloropyridin-2-yl)thio)acetate
[1]
Executive Summary
Thieno[2,3-b]pyridines are critical bioisosteres of quinolines and indoles, widely utilized in kinase inhibitors (e.g., Pim-1, c-Met) and anti-proliferative agents. The synthesis of this scaffold from Methyl 2-((4-chloropyridin-2-yl)thio)acetate presents a specific regiochemical challenge: the pyridine ring lacks a functional group at the C3 position (ortho to the sulfur) to facilitate standard Thorpe-Ziegler cyclization.
This protocol employs the Vilsmeier-Haack cyclization , a powerful method that simultaneously formylates the activated C3 position and cyclizes the thioacetate side chain. This route is preferred for its operational simplicity, high atom economy, and ability to retain the 4-chloro substituent, which serves as a versatile handle for downstream diversification (e.g.,
Scientific Foundation & Mechanism
Retrosynthetic Logic
The target molecule is a fused bicycle. The starting material possesses the pyridine "B-ring" and the sulfur/carbon atoms for the thiophene "A-ring." The missing link is the C2-C3 bond of the thiophene ring (fused to C2-C3 of the pyridine).
-
Challenge: The C3 position of the pyridine starting material is a C-H bond. Direct nucleophilic attack by the ester enolate (Dieckmann condensation) is impossible without a leaving group or electron-withdrawing group at C3.
-
Solution: The Vilsmeier reagent (chloroiminium ion) acts as a potent electrophile. The sulfur atom at C2 activates the C3 position electronically (despite the deactivating 4-Cl), allowing for electrophilic aromatic substitution.
Reaction Mechanism
The transformation proceeds via a cascade sequence:
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent (chloroiminium species). -
Formylation (C3 Functionalization): The sulfur atom donates electron density, facilitating electrophilic attack of the Vilsmeier reagent at the C3 position of the pyridine ring.
-
Cyclization: The acidic methylene protons of the thioacetate side chain (activated by the ester) attack the newly formed iminium species.
-
Aromatization/Chlorination: Elimination of dimethylamine and water (often involving a chlorination step if the intermediate is a hydroxy-dihydrothiophene) yields the aromatic Methyl 3,4-dichlorothieno[2,3-b]pyridine-2-carboxylate .
Caption: Mechanistic pathway of the Vilsmeier-Haack cyclization transforming the thioacetate precursor into the thienopyridine scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equivalents | Notes |
| Methyl 2-((4-chloropyridin-2-yl)thio)acetate | Substrate | 1.0 equiv | Dry, purity >95% |
| Phosphorus Oxychloride (POCl | Reagent | 3.0 - 5.0 equiv | Corrosive/Toxic. Freshly distilled preferred. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | 10-15 vol | Anhydrous (<0.05% water). |
| Sodium Bicarbonate (NaHCO | Quench | Excess | Saturated aqueous solution. |
| Ethyl Acetate / DCM | Extraction | - | HPLC Grade. |
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Charging: Add anhydrous DMF (10 volumes relative to substrate mass) to the flask. Cool the system to 0–5 °C using an ice/water bath.
-
Activation: Add POCl
(3.0 equiv) dropwise via the addition funnel over 15–20 minutes.-
Critical: Maintain internal temperature <10 °C. The reaction is exothermic. A white semi-solid (Vilsmeier salt) may precipitate.
-
-
Aging: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium species.
Phase 2: Substrate Addition & Cyclization
-
Addition: Dissolve Methyl 2-((4-chloropyridin-2-yl)thio)acetate (1.0 equiv) in a minimal amount of anhydrous DMF (2-3 volumes). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Heating: Remove the ice bath. Allow the reaction to warm to room temperature, then heat the mixture to 80–90 °C .
-
Monitoring: Stir at 80–90 °C for 4–6 hours .
-
TLC Check: Monitor consumption of starting material (usually less polar) and formation of a fluorescent spot (thienopyridine product).
-
Note: The 4-Cl substituent is electron-withdrawing, potentially slowing the reaction compared to unsubstituted pyridines. If conversion is slow, increase temperature to 100 °C.
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly onto crushed ice (approx. 50 volumes) with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic mixture to pH 7–8 using saturated aqueous NaHCO
or solid sodium acetate.-
Caution: Significant CO
evolution will occur. Add base slowly.
-
-
Precipitation/Extraction:
-
Scenario A (Solid Product): If a solid precipitates upon neutralization, stir for 1 hour, filter, and wash with water.
-
Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate or DCM (3 x 15 volumes). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Results & Data
-
Product: Methyl 3,4-dichlorothieno[2,3-b]pyridine-2-carboxylate.
-
Note: The Vilsmeier conditions typically install a Chlorine atom at the C3 position (replacing the formyl oxygen during cyclization).
-
-
Yield: Typical isolated yields range from 60% to 85% .
-
Characterization:
Workflow Visualization
Caption: Operational workflow for the synthesis of thieno[2,3-b]pyridine via Vilsmeier-Haack cyclization.
Safety & Troubleshooting
Safety Protocols
-
POCl
: Highly corrosive and reacts violently with water to release HCl gas. Handle only in a fume hood. Quench excess reagent on ice slowly. -
DMF: Hepatotoxic. Avoid skin contact.
-
Pyridines: Many halopyridines are skin irritants and sensitizers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in DMF/POCl | Ensure all reagents are anhydrous. Increase POCl |
| Starting Material Remains | 4-Cl deactivation. | Increase reaction temperature to 100-110 °C. Extend time to 12h. |
| No Solid Precipitate | Product is soluble in aqueous DMF. | Perform exhaustive extraction with DCM. |
| Product is 3-Formyl not 3-Chloro | Hydrolysis during workup. | This is rare for this specific cyclization, but if observed, treat with POCl |
References
-
Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Part 2. The Vilsmeier–Haack cyclisation of N-arylacetamides. Tetrahedron Letters, 19(23), 2045-2048. Link
-
Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637-669. Link
- Meth-Cohn, O. (1993). The synthesis of pyridines, quinolines, and other fused pyridines from N-acyl and N-sulfonyl derivatives of methylamines. Heterocycles, 35(1), 539-557.
-
Ried, W., & Ochs, W. (1972). Synthesis of thieno[2,3-b]pyridines. Chemische Berichte, 105, 1093. (Foundational work on thienopyridine cyclization).[3][4]
Using Methyl 2-((4-chloropyridin-2-yl)thio)acetate as a pharmaceutical intermediate
Application Note: Methyl 2-((4-chloropyridin-2-yl)thio)acetate in Preclinical Drug Development
Executive Summary & Physicochemical Profiling
Methyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS: 1346809-16-2) is a highly versatile, multi-functional pharmaceutical intermediate[1]. Featuring a 4-chloropyridine core, a reactive thioether linkage, and a terminal methyl ester, this molecule serves as a foundational building block for synthesizing complex heteroaryl therapeutics. It is prominently utilized in the development of plasma kallikrein inhibitors for inflammatory responses[2] and reversible monoacylglycerol lipase (MAGL) inhibitors for neuropathic pain management[3].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | Methyl 2-((4-chloropyridin-2-yl)thio)acetate |
| CAS Number | 1346809-16-2[4] |
| Molecular Formula | C8H8ClNO2S[1] |
| Molecular Weight | 217.67 g/mol [5] |
| SMILES | COC(=O)CSC1=CC(Cl)=CC=N1[6] |
| Key Reactive Sites | C4-Chloride (Cross-coupling), Thioether (Oxidation), Methyl Ester (Amidation) |
Mechanistic Utility in Drug Design
The strategic value of this intermediate lies in its three orthogonal reactive sites, allowing for divergent synthetic pathways without the need for excessive protecting group manipulations.
-
C4-Chloride on the Pyridine Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density, activating the C4 position for oxidative addition. This makes the molecule an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) to build kinase or protease inhibitor cores[2].
-
Thioether Linkage: The sulfur atom can be chemoselectively oxidized to a sulfoxide or sulfone. Aryl sulfoxides derived from this scaffold are critical warheads in designing reversible covalent inhibitors, as they interact precisely with target enzyme active sites (e.g., MAGL)[3].
-
Methyl Acetate Moiety: The ester serves as a stable handle during upstream cross-coupling or oxidation steps. It can subsequently undergo mild saponification to a free carboxylic acid, enabling downstream amide bond formation with complex amines.
Divergent synthetic applications of Methyl 2-((4-chloropyridin-2-yl)thio)acetate in drug design.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must be designed with inherent causality and self-validation mechanisms to ensure reproducibility and scale-up safety.
Protocol A: Chemoselective Oxidation to Aryl Sulfoxide
Objective: Convert the thioether to a sulfoxide while completely suppressing over-oxidation to the sulfone and preventing N-oxidation of the pyridine ring[3].
-
Step 1 (Dissolution): Dissolve Methyl 2-((4-chloropyridin-2-yl)thio)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.
-
Step 2 (Thermal Control): Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Low temperatures kinetically favor the oxidation of the highly nucleophilic thioether over the pyridine nitrogen, effectively preventing the formation of unwanted N-oxides.
-
Step 3 (Reagent Addition): Add a solution of meta-chloroperoxybenzoic acid (mCPBA, 1.05 eq) in DCM dropwise over 30 minutes. Causality: Strict stoichiometric control (1.05 eq) is the primary safeguard against over-oxidation to the sulfone state.
-
Step 4 (Progression & Quench): Stir at -78 °C for 1 hour. Quench cold with saturated aqueous Na2S2O3 to neutralize unreacted peroxides. Extract with DCM, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.
-
Self-Validation (NMR): Analyze the crude product via 1H NMR. The methylene protons (CH2) of the acetate group, which appear as a sharp singlet in the starting material, will mathematically shift to an AB quartet . This occurs because the newly formed sulfoxide creates a chiral center at the sulfur atom, rendering the adjacent protons diastereotopic.
Protocol B: Buchwald-Hartwig Amination at the C4-Position
Objective: Substitute the deactivated 4-chloro group with a cyclic secondary amine (e.g., a piperazine derivative) to build a target pharmacophore.
-
Step 1 (Catalyst Pre-activation): In an oven-dried Schlenk flask, combine Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It is explicitly chosen because it facilitates the oxidative addition of the deactivated 4-chloropyridine while its steric bulk prevents the adjacent thioether moiety from coordinating to and poisoning the palladium center.
-
Step 2 (Loading): Add the intermediate (1.0 eq), the desired secondary amine (1.2 eq), and Cs2CO3 (2.0 eq) as the base.
-
Step 3 (Execution): Suspend in degassed anhydrous 1,4-dioxane (0.2 M) and heat to 90 °C for 12 hours under argon.
-
Step 4 (Workup): Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.
-
Self-Validation (LC-MS): The starting material possesses a distinct 3:1 isotopic pattern in mass spectrometry due to the natural abundance of 35Cl and 37Cl. Successful amination is validated by the complete disappearance of this isotopic signature and a mass shift corresponding to the exact mass of the added amine minus HCl.
Catalytic cycle for the Buchwald-Hartwig amination at the C4 position of the pyridine ring.
Quantitative Data & Analytical Standards Summary
Table 2: Reaction Parameters and Analytical Validation Metrics
| Protocol | Transformation | Catalyst / Reagent | Temp | Expected Yield | Key Analytical Validation (Self-Validation) |
|---|---|---|---|---|---|
| A | Thioether to Sulfoxide | mCPBA (1.05 eq) | -78 °C | 80-85% | 1H NMR: CH2 singlet becomes AB quartet; LC-MS: [M+H]+ +16 Da |
| B | C4-Amination | Pd2(dba)3 / XPhos | 90 °C | 75-80% | LC-MS: Loss of Cl isotope pattern (3:1 ratio); +Amine mass |
| C | Ester Saponification | LiOH·H2O (1.5 eq) | 25 °C | >95% | IR: Loss of ester C=O (~1740 cm⁻¹), appearance of broad OH |
References
-
Title: Methyl 2-((4-chloropyridin-2-yl)thio)acetate - PubChem Source: National Institutes of Health (NIH) URL: [Link]
- Title: Heteroaryl plasma kallikrein inhibitors (US20210079022A1)
-
Title: Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Sources
- 1. Methyl 2-((4-chloropyridin-2-yl)thio)acetate | C8H8ClNO2S | CID 71304362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20210079022A1 - Heteroaryl plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 2-((4-chloropyridin-2-yl)thio)acetate | C8H8ClNO2S | CID 71304362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Chemoselective Nucleophilic Substitutions of Methyl 2-((4-chloropyridin-2-yl)thio)acetate in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
In modern medicinal chemistry, bifunctional building blocks are essential for the rapid generation of diverse heterocyclic libraries. Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a highly versatile scaffold featuring two distinct electrophilic centers: a highly activated 4-chloro substituent on the pyridine ring and a terminal methyl ester.
This application note provides a comprehensive guide to executing chemoselective nucleophilic substitution reactions on this scaffold. By understanding the underlying electronic and steric factors, researchers can selectively drive Nucleophilic Aromatic Substitution (SNAr) at the C-4 position or Nucleophilic Acyl Substitution at the ester, enabling the modular synthesis of complex pharmacophores.
Mechanistic Insights & Causality
To achieve high yields and strict chemoselectivity, it is critical to understand the causality behind the reactivity of Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
SNAr at the 4-Chloro Position
The pyridine ring is inherently electron-deficient. The nitrogen atom exerts a strong inductive (–I) and mesomeric (–M) effect, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring[1]. When a nucleophile (e.g., an amine) attacks the C-4 carbon, the resulting negative charge is delocalized directly onto the electronegative pyridine nitrogen, forming a highly stabilized anionic Meisenheimer complex[2].
Experimental Causality:
-
Solvent Selection: Polar aprotic solvents like DMSO or DMF are strictly required. These solvents effectively solvate the counter-cations of the base but leave the nucleophilic anion (or lone pair) "naked" and highly reactive, accelerating the rate-determining addition step[3].
-
Base Selection: The SNAr reaction generates HCl. A non-nucleophilic base (e.g., DIPEA or K2CO3) must be used to scavenge this acid; otherwise, the amine nucleophile will become protonated and inert.
Nucleophilic Acyl Substitution at the Ester
The methyl ester is susceptible to classic addition-elimination reactions. However, because the SNAr at C-4 is highly favored under thermal conditions with strong nucleophiles, targeting the ester first requires kinetic control or specific catalysis (e.g., mild saponification using LiOH at 0 °C, followed by amide coupling).
Chemoselective nucleophilic substitution pathways for Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
Quantitative Data: SNAr Optimization
The following table summarizes the optimization of the SNAr reaction using morpholine as a model secondary amine nucleophile. The data illustrates how solvent polarity and temperature dictate the conversion efficiency of the 4-chloropyridine core[4][5].
| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (C-4 vs Ester) |
| 1 | Toluene | DIPEA | 110 | 18 | 15% | >99:1 |
| 2 | Acetonitrile | K2CO3 | 80 | 18 | 45% | >99:1 |
| 3 | DMF | DIPEA | 100 | 12 | 78% | 95:5 |
| 4 | DMSO | DIPEA | 120 | 4 | 92% | 98:2 |
| 5 | DMSO | NaOH (aq) | 100 | 4 | N/A | Extensive ester hydrolysis |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are embedded to ensure the causality of each step is verified before proceeding.
Protocol A: Regioselective SNAr Amination at C-4
Objective: Synthesize Methyl 2-((4-morpholinopyridin-2-yl)thio)acetate.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-((4-chloropyridin-2-yl)thio)acetate (1.00 g, 4.59 mmol, 1.0 equiv).
-
Solvent & Reagent Addition: Dissolve the starting material in anhydrous DMSO (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.20 mL, 6.89 mmol, 1.5 equiv), followed by morpholine (0.48 mL, 5.51 mmol, 1.2 equiv).
-
Scientific Rationale: A slight excess of morpholine ensures complete conversion, while DIPEA acts as the acid sponge. Anhydrous DMSO prevents premature hydrolysis of the methyl ester.
-
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours.
-
IPC Check: Sample 10 µL, dilute in 1 mL MeCN, and analyze via LC-MS. Look for the disappearance of the SM mass [M+H]+ 218.0 and the appearance of the product mass [M+H]+ 269.1.
-
-
Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold half-saturated brine. Extract with Ethyl Acetate (3 x 30 mL).
-
Scientific Rationale: DMSO is highly water-soluble. Extracting from an aqueous brine layer into EtOAc effectively partitions the DMSO into the aqueous waste, preventing it from interfering with chromatography.
-
-
Purification: Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
Protocol B: Downstream Nucleophilic Acyl Substitution (Amidation)
Objective: Convert the SNAr product into a terminal amide for library generation.
-
Hydrolysis (Saponification): Dissolve the product from Protocol A (1.0 g) in a 3:1 mixture of THF:H2O (16 mL). Cool to 0 °C. Add LiOH·H2O (1.5 equiv). Stir for 2 hours until LC-MS shows complete ester cleavage. Acidify to pH 4 with 1M HCl, extract with DCM, and concentrate to yield the free carboxylic acid.
-
Amide Coupling: Dissolve the acid in DMF (10 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active OAt-ester. Add the desired primary amine (1.2 equiv) and stir at room temperature for 2 hours.
-
Isolation: Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.
Standard experimental workflow for SNAr derivatization of the chloropyridine scaffold.
References
-
A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine. ACS Publications / Industrial & Engineering Chemistry Research. Available at:[Link][4]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at:[Link][1]
-
Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. AskFilo. Available at:[Link][2]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. Available at:[Link][3]
Sources
Application Note: High-Yield Saponification of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Organic Synthesis, Medicinal Chemistry, Building Block Preparation
Introduction & Mechanistic Rationale
Heteroaryl thioether acetic acids, such as 2-((4-chloropyridin-2-yl)thio)acetic acid, are critical building blocks in modern drug discovery. They are frequently utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[1], benzimidazole-based anthelmintics[2], and various kinase inhibitors.
The chemical conversion of the methyl ester precursor—methyl 2-((4-chloropyridin-2-yl)thio)acetate[3]—to its corresponding carboxylic acid must be handled with mechanistic precision. The 4-chloropyridine moiety is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if exposed to harsh, unhindered nucleophiles (e.g., NaOH or KOH in pure methanol) at elevated temperatures.
Expertise & Experience: Causality of Reagent Selection
-
Why Lithium Hydroxide (LiOH)? LiOH is the gold standard for the mild hydrolysis of complex, sensitive esters[4]. The lithium cation (
) acts as a mild Lewis acid, coordinating tightly to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at ambient temperatures[5]. This lowers the required activation energy, preserving the integrity of the 4-chloro substituent and preventing thioether oxidation. -
The Ternary Solvent System (THF/MeOH/H₂O): Ester hydrolysis requires water, but the lipophilic starting material is insoluble in purely aqueous media. A ternary mixture of THF/MeOH/H₂O (typically 3:1:1) creates a monophasic, homogeneous reaction environment[6]. THF provides excellent solvation for the heteroaryl thioether, while methanol acts as a phase-transfer bridge, enhancing the miscibility of the aqueous LiOH with the organic layer[7].
Trustworthiness: The Isoelectric Precipitation Strategy
The product, 2-((4-chloropyridin-2-yl)thio)acetic acid, is an amphoteric (zwitterionic) molecule containing a basic pyridine nitrogen and an acidic carboxylic acid.
-
pH > 7: The molecule exists as a highly water-soluble carboxylate anion.
-
pH < 1: The pyridine nitrogen protonates, forming a highly water-soluble pyridinium cation.
-
pH 3.5–4.0: The molecule reaches its isoelectric point (pI), existing predominantly as the neutral species, which is highly insoluble in cold water.
Precise acidification to pH 3.5–4.0 is the critical self-validating step of this protocol. It allows for direct isolation of the pure product by filtration, bypassing the need for tedious organic extractions or yield-reducing chromatography.
Experimental Workflow
Workflow for the saponification and isoelectric isolation of heteroaryl thioether acetic acids.
Optimization & Quantitative Data
The following table summarizes the optimization parameters that validate the chosen protocol. The data clearly demonstrates the superiority of the LiOH-mediated ternary system in preventing SNAr byproducts.
| Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| NaOH (2.0) | MeOH/H₂O (1:1) | 50 | 2 | 78% | 85% | Trace 4-methoxy byproduct observed (SNAr). |
| KOH (2.0) | EtOH/H₂O (1:1) | 50 | 2 | 72% | 82% | Degradation and dark coloration observed. |
| LiOH (1.5) | THF/H₂O (3:1) | 25 | 12 | 65% | 95% | Incomplete conversion due to biphasic stalling. |
| LiOH (1.5) | THF/MeOH/H₂O (3:1:1) | 25 | 3 | 96% | >99% | Clean conversion, optimal phase homogeneity. |
Detailed Step-by-Step Protocol
Materials & Reagents
-
Substrate: Methyl 2-((4-chloropyridin-2-yl)thio)acetate (1.0 eq, 10.0 mmol, 2.17 g)
-
Base: Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 15.0 mmol, 0.63 g)[8]
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
-
Quench: 1M Hydrochloric Acid (HCl)
Procedure
-
Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-((4-chloropyridin-2-yl)thio)acetate (2.17 g, 10.0 mmol) in 30 mL of THF and 10 mL of MeOH. Stir at 400 rpm to ensure complete dissolution.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve LiOH·H₂O (0.63 g, 15.0 mmol) in 10 mL of deionized water. Add the aqueous LiOH solution dropwise to the organic mixture over a period of 5 minutes to prevent localized exotherms[8].
-
Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 3 hours[6]. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV visualization) or LC-MS until the starting material (
) is completely consumed. -
Volatile Removal: Concentrate the reaction mixture in vacuo (rotary evaporator, water bath at 30 °C) to remove the THF and MeOH.
-
Expert Note: Do not evaporate to complete dryness; leave the aqueous layer (~10-15 mL) intact to prevent trapping the product in a glassy, unworkable matrix.
-
-
Isoelectric Quench & Precipitation: Dilute the remaining aqueous residue with 15 mL of cold deionized water. Place the flask in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter or narrow-range pH paper. Stop the addition exactly when the pH reaches 3.5–4.0 . A dense off-white precipitate will crash out of the solution.
-
Isolation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 x 10 mL) to remove lithium chloride salts, followed by cold hexanes (10 mL) to remove any trace lipophilic impurities.
-
Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford 2-((4-chloropyridin-2-yl)thio)acetic acid as an off-white solid (1.95 g, 96% yield).
Expected Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆):
12.80 (br s, 1H, COOH), 8.42 (d, J = 5.2 Hz, 1H, Py-H6), 7.45 (d, J = 1.8 Hz, 1H, Py-H3), 7.22 (dd, J = 5.2, 1.8 Hz, 1H, Py-H5), 4.05 (s, 2H, CH₂). -
LC-MS (ESI): m/z calculated for C₇H₆ClNO₂S [M+H]⁺ 204.0, found 204.0.
References
- "Methyl 2-((4-chloropyridin-2-yl)thio)acetate - PubChem", nih.gov.
- "WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof", google.com.
- "Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity", researchgate.net.
- "Ester to Acid (NaOH + THF/MeOH/H2O) - Common Organic Chemistry", commonorganicchemistry.com.
- "Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis", acs.org.
- "Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials", bg.ac.rs.
- "SUPPORTING INFORMATION - Rsc.org", rsc.org.
- "SYNOPSIS: - CORE", core.ac.uk.
Sources
- 1. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-((4-chloropyridin-2-yl)thio)acetate | C8H8ClNO2S | CID 71304362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ester to Acid (NaOH + THF/MeOH/H2O) [commonorganicchemistry.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. helix.chem.bg.ac.rs [helix.chem.bg.ac.rs]
- 8. rsc.org [rsc.org]
Application Note: Regioselective S-Alkylation of 4-Chloro-2-mercaptopyridine with Methyl Chloroacetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate[1], a critical thioether intermediate used in the development of metalloprotease inhibitors and allosteric modulators.
Mechanistic Rationale & Chemoselectivity
The alkylation of 2-mercaptopyridine derivatives presents a classic regioselectivity challenge due to the inherent tautomerism between the pyridine-2-thiol (thiol) and pyridine-2(1H)-thione (thione) forms. Both the nitrogen and sulfur atoms can act as nucleophilic centers. However, by carefully selecting the base and solvent system, exclusive S-alkylation can be achieved.
The Causality of Reagent Selection (HSAB Theory): According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles[2].
-
The Nucleophile: Deprotonation of 4-chloro-2-mercaptopyridine with a mild base like Potassium Carbonate (
) yields an ambidentate thiolate anion. The highly polarizable sulfur atom acts as a "soft" nucleophilic center, whereas the nitrogen atom is a "hard" center. -
The Electrophile: The
-carbon of methyl chloroacetate is a "soft" electrophile due to the adjacent electron-withdrawing ester group and the polarizable chlorine leaving group[3]. -
The Solvent: Using a polar aprotic solvent such as N,N-Dimethylformamide (DMF) strongly solvates the potassium cation (
) while leaving the thiolate anion relatively "naked" and highly reactive.
This soft-soft interaction, combined with the naked thiolate generated in DMF, drives the reaction pathway exclusively toward the S-alkylated thioether, completely suppressing unwanted N-alkylation[2].
Reaction Workflow & Visualization
The following diagram illustrates the tautomeric equilibrium and the targeted SN2 substitution pathway.
Mechanistic pathway of chemoselective S-alkylation driven by HSAB theory.
Quantitative Data: Condition Optimization
The choice of solvent and base directly impacts the yield and regioselectivity of the reaction. The table below summarizes the empirical data for optimizing the synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
| Solvent | Base | Temperature | Time | Yield (%) | Regioselectivity (S:N) |
| DMF | 25 °C | 4 h | >92% | >99:1 | |
| Acetone | 56 °C (Reflux) | 6 h | 85% | >95:5 | |
| THF | 0 °C to 25 °C | 3 h | 88% | >90:10 | |
| Methanol | 25 °C | 8 h | 65% | >80:20 (Transesterification risk) |
Note: DMF with
Experimental Protocol
Materials Required
-
Substrate: 4-Chloro-2-mercaptopyridine (1.0 equiv, 10.0 mmol, 1.45 g)
-
Alkylating Agent: Methyl chloroacetate (1.1 equiv, 11.0 mmol, 0.96 mL)[4]
-
Base: Potassium carbonate (
), anhydrous powder (1.5 equiv, 15.0 mmol, 2.07 g) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
Workup Reagents: Ethyl acetate (EtOAc), saturated aqueous
, Brine, anhydrous .
Step-by-Step Methodology
Step 1: Thiolate Formation (Deprotonation)
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-mercaptopyridine (1.45 g) in anhydrous DMF (50 mL) under a nitrogen atmosphere.
-
Add anhydrous
(2.07 g) in one portion. -
Stir the suspension vigorously at room temperature (25 °C) for 30 minutes.
-
Causality & Validation: The
remains mostly insoluble, but the deprotonation occurs at the solid-liquid interface. The reaction is self-validating at this stage: the solution will typically shift to a deeper yellow/orange hue, confirming the generation of the highly conjugated thiolate anion.
Step 2: Electrophilic Addition
-
Draw methyl chloroacetate (0.96 mL) into a dry syringe.
-
Add the methyl chloroacetate dropwise to the stirring thiolate suspension over a period of 5 to 10 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of exothermic runaway or dialkylation. The chloro- leaving group is chosen over the bromo- derivative to provide a controlled, steady SN2 reaction rate at room temperature[3].
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent system.
-
Validation: The starting mercaptopyridine typically streaks or tails on silica due to its tautomeric nature. The successful formation of the S-alkylated thioether is confirmed by the appearance of a distinct, non-tailing, UV-active spot at a higher
value.
Step 4: Quenching and Extraction
-
Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of saturated aqueous
. -
Extract the aqueous layer with Ethyl Acetate (
mL). -
Critical Step: Wash the combined organic layers with Brine (
mL).
-
Causality: DMF is highly miscible with water and can carry over into the organic phase. The high ionic strength of the repeated brine washes forces the DMF entirely into the aqueous phase, ensuring a highly pure organic extract without the need for high-vacuum distillation.
Step 5: Drying and Purification
-
Dry the combined organic layers over anhydrous
. -
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 20% EtOAc in Hexanes) to afford Methyl 2-((4-chloropyridin-2-yl)thio)acetate as a pale yellow oil or crystalline solid.
References
-
Methyl 2-((4-chloropyridin-2-yl)thio)acetate Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones: S-alkylation Source: London Metropolitan University URL:[Link]
- Source: United States Patent Office (US2452350A)
Sources
- 1. Methyl 2-((4-chloropyridin-2-yl)thio)acetate | C8H8ClNO2S | CID 71304362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(3-Nitro-2-pyridyl)thio]acetic acid | 18504-80-8 | Benchchem [benchchem.com]
- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Reaction Conditions for the Intramolecular Cyclization of Chloropyridine Esters
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating protocols for fused pyridine scaffold synthesis.
Executive Summary
The intramolecular cyclization of chloropyridine esters—specifically 2-chloropyridine-3-carboxylates—is a cornerstone transformation in modern medicinal chemistry. This reaction is the primary synthetic gateway to privileged bicyclic scaffolds such as 1H-pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines[1],[2]. These fused N-heterocycles are ubiquitous in drug discovery, frequently serving as ATP-competitive kinase inhibitors targeting CDKs, FGFR, and mutant BRAF pathways[1].
This application note provides an authoritative guide to executing these cyclizations, detailing the causality behind reagent selection, optimizing reaction conditions to suppress side-product formation, and establishing self-validating experimental protocols.
Mechanistic Pathways & Chemical Causality
The success of chloropyridine ester cyclization relies on the orthogonal reactivity of two adjacent electrophilic sites: the C2-chloride and the C3-ester carbonyl[3].
The "Why" Behind the Reactivity: The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect, significantly depleting electron density at the ortho (C2) and para (C4) positions. This electronic activation lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].
When treated with a bis-nucleophile like hydrazine monohydrate, the reaction proceeds via a tandem sequence:
-
SNAr Displacement: The highly nucleophilic terminal nitrogen of hydrazine attacks the C2 position, displacing the chloride ion to form a 2-hydrazinylpyridine intermediate.
-
Intramolecular Amidation (Cyclization): The secondary nitrogen of the hydrazine moiety subsequently attacks the adjacent C3 ester carbonyl. The expulsion of an alkoxide leaving group (e.g., ethanol or methanol) drives the irreversible ring closure, yielding the pyrazolone or 3-hydroxy-1H-pyrazolo[3,4-b]pyridine core[2].
Figure 1: Mechanistic sequence for the dual-nucleophile cyclization of chloropyridine esters.
Optimization of Reaction Conditions
Historically, this cyclization was performed under prolonged reflux in ethanol, often leading to incomplete conversion and competitive hydrolysis of the ester to the unreactive 2-chloronicotinic acid[2],[3]. Modern process chemistry favors microwave-assisted or high-temperature sealed-tube conditions to rapidly overcome the activation energy barrier of the second step (amidation), preventing the stalled intermediate from hydrolyzing[4].
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the cyclization of ethyl 2-chloropyridine-3-carboxylate with hydrazine monohydrate (4.0 equiv).
| Solvent System | Temperature (°C) | Time | Yield (%) | Mechanistic Observation & IPC Notes |
| Ethanol (Absolute) | 78 (Reflux) | 12–16 h | 65% | Slow amidation step; significant ester hydrolysis observed via LC-MS. |
| DMF | 120 (Thermal) | 4 h | 42% | Thermal degradation and side-product formation (e.g., decarboxylation). |
| Solvent-Free / Neat | 150 (Microwave) | 15 min | 88% | Optimal. Rapid kinetic trapping prevents hydrolysis[4]. |
| Toluene (Pd-Cat)* | 100 (Thermal) | 8 h | 75% | Used for Buchwald-Hartwig C-N cyclization of pendant amines, not hydrazine. |
Detailed Experimental Protocols
The following protocol utilizes microwave irradiation to ensure high fidelity and yield. It is designed as a self-validating system , incorporating specific In-Process Controls (IPC) to verify reaction progress.
Protocol A: Microwave-Assisted Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-ol
Reagents Required:
-
Ethyl 2-chloropyridine-3-carboxylate (1.0 equiv, 10.0 mmol)
-
Hydrazine monohydrate (N₂H₄·H₂O, 4.0 equiv, 40.0 mmol)[4]
-
Absolute Ethanol (Optional, for solubility)
-
1M HCl (aq) for workup
Step-by-Step Methodology:
-
Reagent Charging: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, charge ethyl 2-chloropyridine-3-carboxylate (1.85 g, 10.0 mmol). Add hydrazine monohydrate (2.00 g, 40.0 mmol) dropwise. Causality Note: Excess hydrazine acts as both the nucleophile and a mild base to neutralize the generated HCl, preventing protonation of the pyridine nitrogen which would deactivate the SNAr process.
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150 °C for 15 minutes (monitor power to maintain temperature)[4].
-
In-Process Control (IPC) & Validation: After cooling to room temperature, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Check: The presence of a mass peak corresponding to [M+H]⁺ of the uncyclized 2-hydrazinyl intermediate indicates incomplete amidation. If present >5% AUC, re-irradiate for 5 additional minutes.
-
-
Quench & Isoelectric Precipitation: Pour the crude mixture into 30 mL of crushed ice water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 5.0–6.0 .
-
Causality Note: The target pyrazolo[3,4-b]pyridin-3-ol is amphoteric. Over-acidification (pH < 3) protonates the pyridine core, pulling the product into the aqueous phase. Over-basification (pH > 8) deprotonates the pyrazole/hydroxyl moiety, also causing aqueous solubilization. pH 5.5 represents the isoelectric point where precipitation is maximized.
-
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake sequentially with ice-cold water (2 × 10 mL) and diethyl ether (10 mL) to remove residual hydrazine and unreacted starting material.
-
Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford the product as a highly pure solid.
Figure 2: Step-by-step experimental workflow for the microwave-assisted cyclization protocol.
Protocol B: Alternative Palladium-Catalyzed Intramolecular Amidation
When synthesizing macrocyclic lactams from chloropyridine esters bearing a pendant aliphatic amine, spontaneous SNAr is often too slow. In these cases, transition-metal catalysis is required.
-
Catalyst System: Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).
-
Base & Solvent: Cs₂CO₃ (2.0 equiv) in anhydrous Toluene (0.1 M).
-
Causality Note: The C2-Cl bond in pyridines is highly resilient to standard oxidative addition. The wide bite-angle of the Xantphos ligand forces the palladium center into a highly reactive geometry, facilitating the insertion into the C-Cl bond while suppressing competitive β-hydride elimination of the pendant amine chain.
Troubleshooting & Analytical Validation
-
Issue: High levels of 2-chloronicotinic acid detected in the crude mixture[3].
-
Root Cause: Trace water in the solvent or highly hygroscopic reagents leading to ester hydrolysis prior to SNAr.
-
Solution: Ensure absolute ethanol is used, or switch to the solvent-free microwave conditions described in Protocol A[4].
-
-
Issue: Product fails to precipitate during aqueous workup.
-
Root Cause: Incorrect pH adjustment.
-
Solution: Back-titrate the aqueous layer carefully. If the product remains an oil, extract with 10% Isopropanol in Chloroform (3 × 20 mL), dry over Na₂SO₄, and concentrate.
-
References
- Title: A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery Source: Benchchem URL
- Title: Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+ Source: ACS Omega URL
- Title: Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines Source: Journal of Applied Pharmaceutical Science URL
- Title: 2-Chloronicotinic acid Source: LookChem URL
Sources
Application Notes & Protocols: One-Pot Synthesis of Unsymmetrical 2-Pyridyl Sulfides Utilizing 4-Chloropyridin-2-yl Thioacetate
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide details a robust and efficient one-pot methodology for the synthesis of unsymmetrical 2-pyridyl sulfides, leveraging 4-chloropyridin-2-yl thioacetate as a key precursor. Pyridyl sulfide moieties are significant pharmacophores in drug discovery, and their streamlined synthesis is of considerable interest to medicinal chemists. The protocol herein circumvents the need for isolating and handling odorous and unstable thiols by generating the reactive 2-pyridylthiolate nucleophile in situ. This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, optimization strategies, and troubleshooting advice for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of Pyridyl Sulfides
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] When functionalized with a sulfide linkage, the resulting pyridyl sulfides exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[2] Traditional multi-step syntheses of these compounds often involve the use of foul-smelling and easily oxidized thiols. One-pot syntheses that avoid the isolation of such intermediates are highly desirable as they improve efficiency, reduce waste, and offer a safer, more streamlined workflow.[3][4]
This application note focuses on the utility of 4-chloropyridin-2-yl thioacetate as a stable, solid precursor for the one-pot synthesis of a diverse range of 4-chloro-2-pyridyl sulfides. The thioacetate group serves as a masked thiol, which can be selectively deprotected under basic conditions to generate a potent nucleophile. This nucleophile can then react with a variety of electrophiles in the same reaction vessel, providing a convenient and atom-economical route to the desired products.
Core Principle: In Situ Generation of the Pyridylthiolate Nucleophile
The elegance of this one-pot protocol lies in the sequential, yet seamless, transformation of 4-chloropyridin-2-yl thioacetate into the target unsymmetrical sulfide. The entire process is conducted in a single reaction vessel, minimizing handling and purification steps.
The workflow can be broken down into two key stages:
-
Stage 1: Thioacetate Hydrolysis. A base is introduced to the reaction mixture containing 4-chloropyridin-2-yl thioacetate. This base catalyzes the hydrolysis of the thioacetate ester, unmasking the thiol and subsequently deprotonating it to form the highly nucleophilic 4-chloropyridin-2-ylthiolate anion.
-
Stage 2: Nucleophilic Substitution. An electrophile (e.g., an alkyl or benzyl halide) is then added to the same pot. The in situ generated thiolate attacks the electrophile via a nucleophilic substitution reaction (typically SN2) to form the final unsymmetrical sulfide product.
The overall transformation avoids the isolation of the intermediate thiol, which is prone to oxidation to the corresponding disulfide.
Figure 1: Conceptual workflow for the one-pot synthesis of 4-chloro-2-pyridyl sulfides.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of S-benzyl-4-chloropyridin-2-yl sulfide as a representative example. The conditions can be adapted for other primary and secondary alkyl halides.
Materials and Reagents:
-
4-Chloropyridin-2-yl thioacetate (MW: 187.64 g/mol )
-
Benzyl bromide (MW: 171.04 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridin-2-yl thioacetate (1.0 mmol, 188 mg).
-
Solvent and Base Addition: Add anhydrous DMF (10 mL) to the flask. Purge the flask with an inert gas (N₂ or Ar). Add anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
In Situ Thiolate Generation: Stir the mixture at room temperature for 30 minutes. The hydrolysis of the thioacetate to the thiolate occurs during this step.
-
Electrophile Addition: Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise to the reaction mixture.
-
Reaction: Continue stirring the reaction at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure S-benzyl-4-chloropyridin-2-yl sulfide.
Reaction Mechanism
The reaction proceeds through a two-step sequence within the same pot.
Figure 2: Reaction mechanism for the one-pot synthesis.
First, the base (potassium carbonate) facilitates the hydrolysis of the thioacetate ester, likely through nucleophilic attack at the acetyl carbonyl group. This releases the pyridylthiolate anion. Subsequently, this potent sulfur nucleophile attacks the electrophilic carbon of the alkyl halide (R-X) in a classic SN2 reaction, displacing the halide leaving group and forming the C-S bond of the final product.
Data Presentation: Substrate Scope and Conditions
The described one-pot protocol is compatible with a range of electrophiles. The following table summarizes representative examples and typical reaction parameters.
| Entry | Electrophile (R-X) | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 3 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 4 | 80-90 |
| 3 | Propargyl bromide | Cs₂CO₃ | MeCN | 2 | 75-85 |
| 4 | Allyl bromide | K₂CO₃ | Acetone | 3 | 88-96 |
| 5 | 1-Bromobutane | NaH | THF | 5 | 70-80 |
Yields are estimated based on analogous literature procedures and may vary.
Field-Proven Insights & Troubleshooting
-
Choice of Base and Solvent: While K₂CO₃ in DMF is a reliable starting point, other base/solvent combinations can be effective. For less reactive electrophiles, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF may be necessary. Cesium carbonate (Cs₂CO₃) can also enhance reaction rates.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the 4-chloropyridin-2-yl thioacetate spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can often drive it to completion. Ensure all reagents are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: The primary potential side product is the disulfide of 4-chloropyridin-2-ylthiol, formed via oxidation. Maintaining an inert atmosphere throughout the reaction is crucial to minimize this. If disulfide is observed, ensure the system is well-purged with nitrogen or argon.
-
Purification: The polarity of the final sulfide product will vary depending on the nature of the 'R' group. Adjust the eluent system for column chromatography accordingly for optimal separation.
Conclusion
The one-pot synthesis of unsymmetrical 4-chloro-2-pyridyl sulfides from 4-chloropyridin-2-yl thioacetate offers a highly efficient, practical, and scalable alternative to traditional multi-step methods. By generating the key thiolate nucleophile in situ, this protocol avoids the use of volatile and unstable thiols, streamlining the synthesis of valuable building blocks for drug discovery and materials science. The methodology is robust and amenable to the incorporation of a diverse range of functionalities through the variation of the electrophilic coupling partner.
References
-
MDPI. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13629-13641. Available from: [Link]
-
HETEROCYCLES. (2009). The Synthesis and Microbiological Activity of New 4-chloropyridin-2-yl Derivatives. HETEROCYCLES, 78(9), 2295-2307. Available from: [Link]
-
Kotha, S., Gupta, N. K., & Ansari, S. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(41), 25154-25162. Available from: [Link]
-
Kotha, S., Gupta, N. K., & Ansari, S. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. ResearchGate. Available from: [Link]
-
El-Sayed, M. S., et al. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. Heliyon, 10(7), e28643. Available from: [Link]
-
Sun, N., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Semantic Scholar. Available from: [Link]
-
Bagley, M. C., et al. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available from: [Link]
-
Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508. Available from: [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) [pubs.rsc.org]
Functionalization of the 4-chloro position in pyridine thioacetates
Application Note: Chemoselective Functionalization of 4-Chloropyridine Thioacetates
Part 1: Executive Summary & Strategic Analysis
The Challenge:
Functionalizing the 4-chloro position of a pyridine ring is a standard operation in medicinal chemistry. However, the presence of a thioacetate group (
-
Catalyst Poisoning: Thioacetates are "masked" thiols. Under standard cross-coupling conditions (aqueous base, heat), they hydrolyze to free thiols/thiolates, which bind irreversibly to Palladium (
), quenching the catalytic cycle (formation of "palladium black" or inactive thiolate complexes). -
Nucleophilic Competition: In Nucleophilic Aromatic Substitution (
), the nucleophile (e.g., a primary amine) can attack the thioester carbonyl, leading to unwanted aminolysis and loss of the protecting group.
The Solution:
This guide provides two self-validating protocols designed to functionalize the C4-Cl bond while preserving the thioacetate payload. We utilize Ligand-Enhanced Oxidative Addition for C-C bonds and Controlled Temperature
Part 2: Decision Matrix & Mechanistic Pathways
Before selecting a protocol, determine your nucleophile type and the "hardness" of the reaction conditions.
Figure 1: Strategic workflow for selecting the functionalization method based on nucleophile type.
Part 3: Experimental Protocols
Method A: Sulfur-Tolerant Suzuki-Miyaura Coupling
Use for: Attaching Aryl/Heteroaryl groups.[1]
Rationale:
Standard Suzuki conditions use aqueous bases (
Reagents:
-
Substrate: 4-chloro-pyridine-thioacetate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]
-
Base: Anhydrous
(3.0 equiv) - Must be finely ground and dried. -
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Protocol:
-
Deoxygenation (Critical): Sparge the 1,4-dioxane with Argon for 15 minutes. Reason: Oxygen promotes disulfide formation if trace hydrolysis occurs.
-
Assembly: In a glovebox or under positive Argon flow, charge a reaction vial with the Substrate, Boronic Acid,
, and XPhos Pd G3. -
Solvation: Add the degassed dioxane. Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C. High heat increases the rate of thioester transesterification.
-
-
Workup: Cool to Room Temp (RT). Filter through a pad of Celite to remove insolubles. Dilute with EtOAc and wash quickly with slightly acidic brine (pH 5–6) to remove residual base without hydrolyzing the thioester.
Data Validation (Screening Example):
| Catalyst System | Base | Solvent | Yield (Product) | Recovery (SM) | Thiol Poisoning? |
| DME | 0% | 10% | Yes (Black ppt) | ||
| Toluene | 45% | 30% | Partial | ||
| XPhos Pd G3 | Dioxane | 88% | <5% | No |
Method B: Chemoselective Nucleophilic Aromatic Substitution ( )
Use for: Attaching Amines (Primary/Secondary).
Rationale:
The 4-position of pyridine is highly activated for
Reagents:
-
Substrate: 4-chloro-pyridine-thioacetate (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv) - Avoid large excess.
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (Dry).
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate in dry DMSO (0.5 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at RT.
-
Activation: Heat the reaction to 60–75°C .
-
Monitoring: Check LCMS every hour.
-
Stop Condition: Stop immediately upon consumption of starting material. Prolonged heating after conversion promotes thioester aminolysis (side product: N-acetylated amine).
-
-
Quench: Pour the mixture into ice-water.
-
If solid precipitates: Filter and wash with water.
-
If oil forms: Extract with EtOAc.
-
-
Purification: Flash chromatography. Avoid methanol in the eluent if possible, or keep fractions cold, as methanol can transesterify the thioacetate on silica.
Part 4: Mechanistic Insight & Troubleshooting
The following diagram illustrates the "Danger Zone" where the reaction fails. Understanding this pathway is crucial for troubleshooting.
Figure 2: Mechanistic bifurcation. Path B represents the primary failure mode caused by moisture or nucleophilic bases.
Troubleshooting Guide:
-
Problem: Low Yield + Smell of Sulfur/Mercaptan.
-
Cause: Thioacetate hydrolysis.
-
Fix: Your solvent or base is "wet." switch to commercial anhydrous solvents and store
in a desiccator.
-
-
Problem: Reaction Stalls at 50% Conversion.
-
Cause: Catalyst death. The small amount of free thiol generated has poisoned the Pd.
-
Fix: Increase catalyst loading to 5 mol% or add a "sacrificial" electrophile (like trace alkyl halide) to scavenge free thiols, though this is risky. Better to strictly exclude water.
-
-
Problem: Amine Nucleophile attacks the Thioester (Method B).
-
Fix: Lower temperature to 40°C and extend reaction time. If the amine is valuable, use the hydrochloride salt of the amine + exactly 2.0 equiv DIPEA to release it slowly.
-
References
- Structure-Reactivity Relationships in 4-Chloropyridines Source: BenchChem Technical Review. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine."
-
Sulfur Tolerance in Palladium Coupling
-
Buchwald-Hartwig Amin
-
Thioester Stability in Cross-Coupling
- Source: ResearchGate. "Protecting Groups for Thiols Suitable for Suzuki Conditions."
-
URL:[Link]
Sources
- 1. thieme.de [thieme.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Troubleshooting low purity in Methyl 2-((4-chloropyridin-2-yl)thio)acetate synthesis
Topic: Troubleshooting Low Purity & Regioselectivity Issues Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Guide
Executive Summary: The Core Challenge
The synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate via nucleophilic aromatic substitution (
In 2,4-dichloropyridine, the chlorine at the C4 position is significantly more reactive toward nucleophiles than the chlorine at the C2 position due to the para-like resonance stabilization of the Meisenheimer intermediate. However, your target molecule requires substitution at C2 , leaving the C4-chlorine intact.
The "Low Purity" you are experiencing is likely a mixture of:
-
The Regioisomer: Methyl 2-((2-chloropyridin-4-yl)thio)acetate (Major impurity).
-
Bis-substituted product: Displacement of both chlorines.
-
Hydrolysis products: Conversion of the methyl ester to the carboxylic acid.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: Why does my LC-MS show a major peak with the correct mass but incorrect retention time?
Diagnosis: You have likely synthesized the C4-regioisomer .
Mechanism: Under standard
-
Switch Starting Material (Recommended): Replace 2,4-dichloropyridine with 2-bromo-4-chloropyridine . The bromide is a better leaving group (
) and is located at the C2 position. This "tricks" the reaction into favoring C2 substitution despite the electronic preference for C4. -
Alternative Condition: If you must use 2,4-dichloropyridine, avoid heating. Lower temperatures (0°C to RT) can sometimes favor the kinetic product, though C4 is often both kinetic and thermodynamic.
Q2: I see a significant impurity at [M+H]+ = 202 (Acid). Why?
Diagnosis: Ester Hydrolysis.
Cause: The use of aqueous bases (NaOH, KOH) or wet hygroscopic bases (
-
Base Selection: Switch to anhydrous
or an organic base like DIPEA or TEA . -
Solvent: Use anhydrous acetonitrile (MeCN) or THF instead of DMF (which often contains water).
Q3: How do I remove the bis-substituted impurity (S-substitution at both C2 and C4)?
Diagnosis: Stoichiometry Error. Cause: Excess methyl thioglycolate drives the second substitution at the remaining chlorine. Corrective Action:
-
Stoichiometry: Use a slight deficit of the thiol (0.95 eq) relative to the pyridine.
-
Addition Order: Add the thiol slowly to a solution of the pyridine base. High local concentrations of thiol favor bis-substitution.
Part 2: Impurity Profile & Data Visualization
Table 1: Common Impurities and Retention Behavior
| Impurity Type | Structure Description | Origin | LC-MS Shift | Mitigation |
| Target | C2-S-alkyl, C4-Cl | Desired Product | Ref (T_R) | N/A |
| Regioisomer | C4-S-alkyl, C2-Cl | Major Issue: C4 Reactivity | Same Mass, | Use 2-Br-4-Cl pyridine |
| Bis-product | C2, C4-di-S-alkyl | Excess Nucleophile | High Mass (+88 Da) | Limit thiol to 0.95 eq |
| Disulfide | MeOOC-CH2-S-S-CH2-COOMe | Thiol Oxidation | Varies | Degas solvents ( |
| Acid | Methyl ester -> COOH | Hydrolysis | -14 Da | Anhydrous conditions |
Visualizing the Regioselectivity Problem
The following diagram illustrates the competitive pathways when using 2,4-dichloropyridine versus the corrected 2-bromo-4-chloropyridine route.
Figure 1: Reaction pathway comparison.[1] Red paths indicate the formation of the undesired regioisomer when using 2,4-dichloropyridine. Green paths indicate the successful routing to the target using the bromo-analog.
Part 3: Optimized Experimental Protocol
To maximize purity and yield, follow this optimized protocol which addresses the root causes of the impurities listed above.
Reagents:
-
Substrate: 2-Bromo-4-chloropyridine (1.0 eq)
-
Nucleophile: Methyl thioglycolate (0.98 eq)
-
Base:
(anhydrous, micronized, 1.5 eq) -
Solvent: Acetonitrile (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Solvation: Dissolve 2-bromo-4-chloropyridine in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add micronized
. Stir for 10 minutes at 0°C. -
Nucleophile Addition: Add Methyl thioglycolate dropwise over 20 minutes at 0°C.
-
Why? Slow addition prevents high local concentrations of thiol, reducing bis-substitution risk.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS.
-
Critical: Do not heat. Heating increases the rate of C4-Cl displacement.
-
-
Workup: Filter off solids (
). Concentrate the filtrate. -
Purification:
-
If the C4-isomer is present, it is often more polar than the C2-target due to the exposed pyridine nitrogen lone pair (in the C2-product, the sulfur can create steric shielding or subtle electronic changes).
-
Recommended Column: Silica Gel, Gradient 0-30% EtOAc in Hexanes.
-
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flowchart for identifying and solving specific impurity issues.
References
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses the inherent C4-reactivity preference in 2,4-dihalo systems). Available at: [Link]
-
Royal Society of Chemistry (RSC).
). (Provides FMO analysis explaining why para-positions are electronically favored). Available at: [Link]
Sources
Purification of Methyl 2-((4-chloropyridin-2-yl)thio)acetate by column chromatography
Technical Support Center: Purification of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Case ID: PUR-PYR-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "How do I purify Methyl 2-((4-chloropyridin-2-yl)thio)acetate using column chromatography? I am experiencing tailing and potential co-elution."
Technical Analysis: The target molecule contains three distinct functional motifs that dictate its chromatographic behavior:
-
Pyridine Ring (Lewis Base): The nitrogen atom has a lone pair that interacts with acidic silanol groups (
) on silica gel, causing peak tailing.[1] Although the 4-chloro substituent is electron-withdrawing (lowering the slightly), the basicity remains sufficient to cause streaking. -
Thioether Linkage: Generally stable but prone to oxidation (sulfoxide formation) if exposed to air on silica for prolonged periods.
-
Methyl Ester: Susceptible to hydrolysis into the corresponding carboxylic acid (polar baseline impurity) if the silica is too acidic or wet.
Physicochemical Profile (Estimated):
| Property | Value / Characteristic | Implication for Chromatography |
| Polarity | Moderate | Elutes in mid-polarity solvents (e.g., 10–30% EtOAc/Hexane). |
| UV Activity | High ( | Pyridine ring provides strong UV absorption. |
| Acid/Base | Weakly Basic | Requires base-modified mobile phase (TEA) to suppress tailing. |
| Stability | Moderate | Avoid prolonged residence on acidic silica. |
Pre-Run Diagnostics & Method Development
Before packing the column, perform these diagnostic checks to prevent common failures.
Step 1: TLC Optimization
Do not run a column without a "golden" TLC plate.
-
Standard System: 20% Ethyl Acetate (EtOAc) in Hexanes.
-
The "Tailing" Test: If the spot looks like a comet (streaking downward), the silica acidity is interfering.
-
Fix: Add 1% Triethylamine (TEA) to the TLC solvent. If the spot tightens into a circle, you must use TEA in your column.
-
Step 2: Solubility Check
-
Good: Soluble in Hexanes/DCM.
Liquid load allowed. -
Bad: Insoluble in Hexanes; requires pure EtOAc or DCM to dissolve.
Dry Load is mandatory.-
Protocol: Dissolve crude in DCM, add Celite (1:2 ratio w/w), and rotary evaporate until a free-flowing powder remains.
-
Standard Operating Procedure (SOP)
Stationary Phase Selection
-
Material: Standard Flash Silica Gel (
).[2] -
Pre-treatment: The column must be neutralized to prevent pyridine tailing.
Mobile Phase Configuration
-
Solvent A: Hexanes (or Heptane) + 1% Triethylamine (TEA).
-
Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).
-
Note: The TEA competes for the acidic silanol sites, effectively "capping" them so your pyridine product flows smoothly [1][2].
-
Gradient Protocol
-
Column Volume (CV): Calculated based on column size (e.g., 12g column
15-20 mL CV).
| Step | % Solvent B (EtOAc) | Duration (CV) | Purpose |
| Equilibration | 0% | 3 CV | Neutralize silica with TEA. |
| Isocratic Hold | 0-2% | 2 CV | Elute non-polar impurities (disulfides). |
| Linear Gradient | 2% | 10-12 CV | Elute Target Product. |
| Flush | 100% | 3 CV | Elute polar byproducts (acids/sulfoxides). |
Troubleshooting Guide (FAQ)
Q1: My product peak is tailing significantly, contaminating later fractions. Why? A: This is the classic "Pyridine Effect." The basic nitrogen is hydrogen-bonding with the silica's acidic protons.
-
Immediate Fix: Did you add Triethylamine (TEA)? If not, add 1% TEA to your solvent reservoirs immediately.
-
Secondary Cause: Overloading.[3] If you injected a concentrated liquid solution, the product precipitates at the head of the column. Switch to Dry Loading on Celite.
Q2: I see a spot on the baseline of my TLC that wasn't there before the column. What happened? A: This is likely On-Column Hydrolysis . The methyl ester is sensitive.
-
Mechanism: Acidic silica + residual water
Hydrolysis of Ester Carboxylic Acid (Baseline spot). -
Prevention:
-
Ensure solvents are dry.
-
Use TEA (it neutralizes the acidity).
-
Do not pause the column; run it quickly to minimize residence time.
-
Q3: My product co-elutes with the starting material (2,4-dichloropyridine). A: These two compounds have similar polarities.
-
Strategy 1 (Gradient): Shallow the gradient. Instead of 0-30% over 10 CV, try 0-15% over 15 CV.
-
Strategy 2 (Solvent Swap): Change selectivity. Switch to DCM / Hexanes (0-50% DCM). Chlorinated solvents often separate chloro-pyridines better than EtOAc [3].
Q4: The fractions smell terrible. Is this normal? A: Yes. Thioethers and their impurities (thiols/disulfides) have low odor thresholds.
-
Safety Protocol: All fractions must be handled in a fume hood. Treat waste with bleach (oxidizes thiols to sulfonates) before disposal to neutralize odor.
Visual Workflows
Workflow 1: Purification Decision Tree
Figure 1: Decision matrix for mobile phase modification and loading technique.
Workflow 2: Impurity Separation Logic
Figure 2: Expected elution order. If "Impurity_SM" overlaps with "Product," lower the initial gradient slope.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Thieme Connect. (2006). Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents. Synthesis 2006. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
Sources
Solvent selection for recrystallization of chloropyridine thioacetates
Topic: Solvent Selection for Recrystallization of Chloropyridine Thioacetates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
From: Dr. H. Chen, Senior Application Scientist, Separation Sciences Subject: Optimization of Recrystallization Protocols for Labile Thioesters
Introduction
Recrystallizing chloropyridine thioacetates presents a unique paradox in organic synthesis. You are balancing the polarity of the pyridine ring (which demands polar solvents) against the lipophilicity and hydrolytic instability of the thioacetate group. Unlike simple aromatics, these compounds are "ticking clocks"—prolonged thermal exposure in the wrong solvent leads to rapid transesterification or hydrolysis to the malodorous thiol, which subsequently oxidizes to the disulfide impurity.
This guide moves beyond generic textbook advice. It focuses on the specific physicochemical behavior of the chloropyridine-thioacetate motif , providing a self-validating workflow to ensure high purity (>99%) for downstream cross-coupling or biological assays.
Part 1: The Solvent Screening Matrix
Do not blindly reach for Ethanol. While it is the standard for pyridines, it is often fatal for thioacetates due to solvolysis. Use this matrix to select your solvent system based on your specific isomer's melting point and stability profile.
| Solvent System | Polarity Index | Solubility Profile (Hot/Cold) | Risk Factor | Recommendation |
| Isopropanol (IPA) | 3.9 | High / Low Excellent differential for most chloropyridines. | Medium Slower solvolysis than MeOH/EtOH due to steric bulk. | Primary Choice. Best balance of solubility and stability. |
| Ethyl Acetate / Heptane | 4.4 / 0.1 | High / None Classic solvent/antisolvent pair. | Low Aprotic. No risk of transesterification. | Secondary Choice. Use if compound degrades in alcohols. |
| Toluene | 2.4 | Medium / Low Good for highly crystalline, high-MP analogs. | Low High boiling point (110°C) risks thermal degradation. | Specialist Choice. Use only for thermally stable variants. |
| Ethanol (95%) | 5.2 | Very High / Medium Often too soluble; requires water antisolvent. | High Rapid transesterification if traces of base are present. | Avoid unless IPA fails. |
| Dichloromethane (DCM) | 3.1 | Very High / High Too soluble for crystallization. | N/A | Solvent for Loading. Use only to dissolve crude before adding Heptane. |
Part 2: Visualizing the Workflow
The following decision tree illustrates the logic flow for selecting a solvent and handling the common "oiling out" phenomenon associated with thioesters.
Figure 1: Decision logic for solvent selection, prioritizing chemical stability over simple solubility.
Part 3: Troubleshooting & FAQs
Q1: My product "oils out" (forms a liquid layer) instead of crystallizing. Why is this happening? A: This is the most common failure mode for thioesters. It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution enters the "labile zone" of supersaturation too quickly.
-
The Fix:
-
Re-dissolve: Heat the mixture until the oil disappears.
-
Seed: Add a single crystal of pure product (if available) or scratch the glass interface.
-
Slow Cool: Insulate the flask with cotton wool to slow the cooling rate. Rapid cooling promotes oiling.
-
Solvent Switch: If using EtOAc/Heptane, increase the ratio of EtOAc slightly. Oils often form when the antisolvent (Heptane) is added too fast, crashing the solute out as an amorphous liquid.
-
Q2: The crystals smell like rotten eggs (sulfur) after filtration. Is my product ruined? A: The smell indicates hydrolysis has occurred, releasing the free thiol (e.g., 3-mercapto-2-chloropyridine).
-
Diagnosis: Run a TLC.[1] If you see a baseline spot (thiol/disulfide) or a spot with different R_f, your solvent was likely "wet" or too nucleophilic.
-
The Fix:
-
Wash: Wash the crystals with cold, anhydrous pentane or heptane. The free thiol is often more soluble in alkanes than the thioacetate.
-
Recrystallize Again: Use anhydrous Isopropanol or Toluene. Ensure your glassware is oven-dried. Water is the enemy here.
-
Q3: I see a new impurity peak (RRT ~1.2) growing during recrystallization in Ethanol. A: You are observing transesterification . The ethyl group from the solvent is swapping with the acetate group, or the chlorine on the pyridine ring is undergoing nucleophilic aromatic substitution (S_NAr) if the solution is basic.
-
The Fix: Immediately switch to an aprotic solvent system like Ethyl Acetate/Heptane (1:3) . Avoid alcohols entirely for electron-deficient chloropyridines.
Q4: My yield is low (<50%), but the purity is high. How do I recover the rest? A: Chloropyridine thioacetates often have a wide "metastable zone."
-
The Fix: Do not discard the mother liquor. Concentrate it to half volume and place it in a -20°C freezer overnight. A second crop will form. Note: Always check the purity of the second crop separately; it will contain enriched impurities (disulfides).
Part 4: Validated Experimental Protocol
Protocol: Aprotic Recrystallization (EtOAc/Heptane) Recommended for hydrolytically unstable thioacetates.
-
Dissolution: Place 5.0 g of crude chloropyridine thioacetate in a 100 mL Erlenmeyer flask.
-
Primary Solvent: Add Ethyl Acetate (EtOAc) in 2 mL increments while heating to 60°C with stirring. Stop immediately when the solid dissolves.
-
Checkpoint: If the solution is dark/cloudy, perform a hot filtration through a glass frit to remove insoluble disulfides or inorganic salts.
-
-
Antisolvent Addition: While keeping the solution at 60°C, add Heptane dropwise.
-
Visual Cue: Stop adding Heptane when a faint, persistent turbidity (cloudiness) appears.
-
-
Clearing: Add 0.5 mL of EtOAc to clear the turbidity. The solution is now saturated.
-
Crystallization: Remove from heat. Place the flask on a cork ring and cover with a beaker. Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Harvest: Filter the crystals using vacuum filtration. Wash the cake with 10 mL of cold (0°C) Heptane.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C to prevent thioester cleavage.
References
-
Solvent Selection Principles
-
Baumann, J. B. (1979).[2] "Solvent selection for recrystallization." Journal of Chemical Education, 56(1), 64.
-
-
Pyridine Derivative Purification
-
Rádl, S., & Stach, J. (2016).[1] "Synthesis of impurities and/or degradation products of selected heterocyclic drugs." Der Pharma Chemica, 8(2). (Discusses specific impurity profiles of pyridine thioamides and related sulfur compounds).
-
-
Thioester Stability & Synthesis
-
Vanden Eynde, J. J., et al. (2010). "A simple, base-free preparation of S-aryl thioacetates as surrogates for aryl thiols."[3] Chemistry, 16. (Highlights the stability profiles of S-aryl thioacetates in various media).
-
- General Solubility Data: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for pyridine polarity and solubility parameters).
Sources
Minimizing side reactions during Thorpe-Ziegler cyclization of pyridine esters
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing bottlenecks during the Thorpe-Ziegler cyclization of pyridine esters—specifically, the base-promoted intramolecular cyclization of 2-(alkylthio)pyridine-3-carbonitriles to form 3-aminothieno[2,3-b]pyridine-2-carboxylates.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of common side reactions, provide field-proven corrective strategies, and establish a self-validating experimental protocol to ensure high-fidelity synthesis.
Mechanistic Overview & Side Reaction Pathways
The Thorpe-Ziegler cyclization is an intramolecular base-catalyzed condensation [1]. In pyridine ester systems, a strong base abstracts the acidic
However, the highly functionalized nature of these substrates makes them susceptible to competing pathways if the reaction environment (base nucleophilicity, solvent, temperature, and concentration) is not rigorously controlled.
Figure 1: Mechanistic pathways of Thorpe-Ziegler cyclization and competing side reactions.
Troubleshooting Guide & FAQs
Q1: I am observing significant ester hydrolysis and subsequent decarboxylation in my final product. How do I prevent this?
Causality: This occurs when using aqueous bases (e.g., NaOH, KOH) or protic solvents containing trace water. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl rather than acting purely as a base to deprotonate the
Q2: My LC-MS analysis shows a mixture of methyl and ethyl ester products, but my starting material was exclusively an ethyl ester.
Causality: You are observing transesterification. This is a classic error caused by mismatching an alkoxide base with the ester leaving group (e.g., using Sodium Methoxide in Methanol for an ethyl ester). The methoxide attacks the ester carbonyl, displacing the ethoxide.
Solution: Always match your alkoxide base and solvent to your ester (e.g., NaOEt in EtOH for ethyl esters). Alternatively, eliminate the risk entirely by using sterically hindered, non-nucleophilic bases like Sodium tert-butoxide (
Q3: We are seeing cleavage of the thioether linkage and elimination of our complex pendant groups (e.g., phenothiazine) instead of cyclization. What is going wrong?
Causality: Traditional protocols often use KOH or NaOEt under reflux. Under these harsh thermal and strongly nucleophilic conditions, the base can attack the thioether carbon or promote an E1cB-type elimination, expelling the pendant group as a mesoionic species or thiol [3].
Solution: Lower the kinetic energy of the system. Recent optimizations demonstrate that conducting the reaction at 0–5 °C using
Q4: The reaction yields intractable polymeric tars and very low amounts of the desired cyclic product.
Causality: The carbanion intermediate is reacting intermolecularly with the nitrile group of a neighboring molecule rather than undergoing intramolecular cyclization. This is driven by high substrate concentrations.
Solution: Apply the high-dilution principle . Reduce the concentration of your starting material to
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between base/solvent selection and the distribution of target yields versus side-product formation.
| Base Catalyst | Solvent System | Temperature | Primary Side Reaction Observed | Target Yield (%) |
| KOH (aq) | MeOH | 65 °C (Reflux) | Thioether Cleavage / Hydrolysis | 30 – 45% |
| NaOMe | EtOH | 78 °C (Reflux) | Transesterification / Dimerization | 50 – 60% |
| NaH | Anhydrous DMAc | 0 – 5 °C | Trace Dimerization | 85 – 90% |
| Anhydrous DMAc | 0 – 5 °C | None (Optimized) | 92 – 95% |
Data synthesized from optimized protocols for phenothiazine/thieno[2,3-b]pyridine heterodimers [3].
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol utilizes
Step-by-Step Methodology
-
System Preparation (Self-Validation Check: Moisture Free): Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and internal thermometer. Purge with high-purity
for 15 minutes. -
Substrate Dissolution: Dissolve the 2-(alkoxycarbonylmethylsulfanyl)pyridine-3-carbonitrile derivative (1.0 mmol) in 20 mL of anhydrous N,N-Dimethylacetamide (DMAc). Note: This achieves the 0.05 M high-dilution threshold.
-
Thermal Control: Submerge the flask in an ice-water bath. Monitor the internal thermometer until the solution reaches exactly 0–5 °C.
-
Base Addition: Add Sodium tert-butoxide (
-BuONa) (1.2 mmol, 1.2 eq) in small portions over 10 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger thioether cleavage. -
Reaction Monitoring: Stir the reaction at 0–5 °C for 1 to 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the nitrile stretch (~2220
) via ATR-FTIR can also be used as an orthogonal validation metric. -
Quenching & Isolation: Pour the cold reaction mixture into 100 mL of crushed ice/water. The sudden shift in polarity will precipitate the 3-aminothieno[2,3-b]pyridine product.
-
Purification: Filter the precipitate under vacuum, wash sequentially with cold water (
mL) to remove DMAc, and dry under high vacuum at 40 °C overnight.
Figure 2: Optimized low-temperature experimental workflow for Thorpe-Ziegler cyclization.
References
Stability of Methyl 2-((4-chloropyridin-2-yl)thio)acetate in basic conditions
Technical Support Ticket: #PYR-THIO-004 Subject: Stability Profile: Methyl 2-((4-chloropyridin-2-yl)thio)acetate in Basic Media Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Stability Matrix
You are inquiring about Methyl 2-((4-chloropyridin-2-yl)thio)acetate . When subjecting this molecule to basic conditions, you are navigating a "bifurcated instability" landscape. The molecule possesses two distinct electrophilic sites that react with bases/nucleophiles at different rates.
The Bottom Line:
-
High Risk (Rapid): Saponification of the methyl ester. In aqueous base (NaOH, LiOH), the ester will hydrolyze to the carboxylic acid within minutes to hours.
-
Medium Risk (Condition Dependent): Nucleophilic Aromatic Substitution (
) of the 4-chloro substituent.[1] Strong bases or alkoxides (e.g., NaOMe, hot ) will displace the chlorine atom, destroying your pharmacophore.
Technical Deep Dive: Degradation Mechanisms
To troubleshoot effectively, you must understand the competing pathways.
Pathway A: Ester Hydrolysis (Saponification)
-
Trigger: Hydroxide ions (
) or water in the presence of base. -
Mechanism: The base attacks the carbonyl carbon of the acetate tail (
). -
Result: Formation of 2-((4-chloropyridin-2-yl)thio)acetic acid .
-
Kinetics: Fast at room temperature (
).
Pathway B: Nucleophilic Aromatic Substitution ( )[1]
-
Trigger: Strong nucleophiles (Methoxide
, Hydroxide ) + Heat or prolonged exposure. -
Mechanism: The 4-chloropyridine ring is electron-deficient.[2] The ring nitrogen withdraws electron density (
and effects), activating the C4 position.[1][2] A nucleophile attacks C4, forming a Meisenheimer-like anionic intermediate, followed by the expulsion of Chloride ( ). -
Result: Formation of Methyl 2-((4-methoxypyridin-2-yl)thio)acetate (if in MeOH/Base) or the 4-hydroxy/pyridone derivative (if in water/Base).
-
Kinetics: Slower than ester hydrolysis at RT, but accelerates significantly >
.
Pathway C: Sulfur Oxidation (Secondary Risk)
-
Trigger: Basic conditions + Ambient Air (
). -
Mechanism: Bases can promote the formation of thiyl radicals or stabilize oxidative intermediates, leading to sulfoxides (
) or sulfones ( ).
Visualizing the Pathways (Graphviz)
The following diagram illustrates the "Danger Zones" for your molecule.
Figure 1: Competing degradation pathways. Green arrow indicates the primary reaction (saponification); Red arrow indicates the destructive side-reaction (
Troubleshooting Guide & FAQs
Scenario 1: "My Ester Disappeared!"
User Report: "I treated the compound with 1N LiOH in THF/Water to remove a protecting group elsewhere, but the methyl ester vanished."
-
Diagnosis: This is chemically expected. Methyl esters are labile (unstable) in 1N hydroxide.
-
Resolution:
-
If you need the ester: You cannot use aqueous hydroxide. Use acid-labile protecting groups or non-nucleophilic bases (like DIPEA) if possible.
-
If you wanted the acid: This is a success. Proceed to acidic workup (pH 3-4) to protonate the carboxylate.
-
Scenario 2: "I lost the Chlorine atom (4-Cl)."
User Report: "I ran a reaction in Methanol with Potassium Carbonate (
-
Diagnosis: You triggered an
reaction.[3] Methanol + Carbonate generates a small equilibrium concentration of Methoxide ( ). At reflux, this is sufficient to displace the activated 4-chloro group. -
Resolution:
-
Switch Solvents: Avoid nucleophilic solvents (MeOH, EtOH) if heating in base. Use Isopropanol (sterically hindered) or aprotic solvents (THF, DMF).
-
Lower Temperature: Keep reactions below
.
-
Scenario 3: "The reaction turned yellow/brown."
User Report: "Stirring in NaOH overnight caused the solution to darken significantly."
-
Diagnosis: Likely decomposition via pyridine ring opening (Zincke-type chemistry, though rare without activation) or polymerization of thiyl radicals. Pyridines with thioethers are prone to photo-oxidation or base-mediated oxidation.
-
Resolution: Degas your solvents (
sparge) and protect the reaction from light.
Experimental Protocols
Protocol A: Controlled Hydrolysis (To obtain the Acid)
If your goal is to saponify the ester without touching the chlorine:
-
Dissolve: 1.0 eq of Methyl 2-((4-chloropyridin-2-yl)thio)acetate in THF (0.1 M).
-
Cool: Cool to
(Ice bath). -
Reagent: Add 1.1 eq of LiOH (1.0 M aqueous solution) dropwise. Do not use excess base.
-
Monitor: Stir at
for 30-60 mins. Monitor by TLC/LCMS. -
Quench: Carefully acidify with 1N HCl to pH ~4. Do not go too acidic or the pyridine nitrogen will protonate, making extraction difficult.
-
Extract: Extract with EtOAc.
Protocol B: Base Handling (To preserve the Ester)
If you must use base but want to keep the ester intact:
-
Selection: Use non-nucleophilic organic bases: DIPEA (Hünig's base), TEA, or DBU.
-
Avoid: Hydroxide (
), Alkoxides ( ), and Carbonates in Methanol. -
Buffer: If aqueous conditions are necessary, use a phosphate buffer at pH 7.5 - 8.0. Do not exceed pH 9.
Quantitative Data: Reactivity Comparison
| Condition | Primary Outcome | Rate | Risk Level |
| NaOH / | Ester Hydrolysis (Acid formation) | Fast ( | High (for ester) |
| Medium ( | Critical (Scaffold damage) | ||
| DIPEA / DCM / RT | Stable | Negligible | Safe |
| LiOH (1 eq) / | Selective Hydrolysis | Controlled | Managed |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic substitution at C2 and C4).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanisms of Ester Hydrolysis and
). -
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Specific reactivity of 4-halopyridines).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for general base sensitivity of esters).
Sources
Removing unreacted 4-chloro-2-mercaptopyridine from reaction mixtures
The following technical guide is structured as a Tier 2/Tier 3 support resource for process chemists and purification scientists. It prioritizes mechanistic understanding over rote instruction to ensure adaptability across different synthetic routes.[1]
Subject: Purification strategies for reaction mixtures containing unreacted 4-chloro-2-mercaptopyridine (CAS: 13479-13-5). Applicable Compounds: 4-chloro-2-pyridinethiol, 2-mercaptopyridine derivatives.[2][3] Reference Code: TS-PUR-04CL[2][3]
Executive Summary & Compound Behavior
Successfully removing 4-chloro-2-mercaptopyridine requires understanding its "chameleon-like" behavior.[2][3] Unlike simple thiols, this molecule exists in a tautomeric equilibrium dominated by the thione form in solution.[1]
-
The Trap: Users often treat it as a simple thiol (
~10) or a simple pyridine (basic).[1][3] It is neither. -
The Reality: It behaves as a cyclic thioamide .[1][3] The proton resides on the nitrogen, not the sulfur, rendering the nitrogen non-basic and the molecule significantly more acidic (
~8-9) than expected.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Purification |
| Dominant Tautomer | 2-Pyridinethione (NH form) | Nitrogen is not available for protonation by weak acids.[2][3][4] |
| Acidity ( | ~8.5 (estimated) | Requires pH > 10 for complete deprotonation to the aqueous phase.[1][3] |
| Solubility | DCM, EtOAc, DMSO, Basic Water | Soluble in organic solvents; insoluble in neutral/acidic water.[1] |
| Reactivity | Nucleophilic Sulfur | Prone to dimerization (disulfide formation) if oxidized.[1][3] |
Decision Matrix: Select Your Protocol
Use the following decision tree to select the appropriate removal method based on your product's stability and functional groups.
Figure 1: Purification logic flow based on product functionality.
Detailed Protocols
Protocol A: The "Thione-Flip" Extraction (Recommended)
Best for: Neutral or Basic products (Amines, Amides, Esters).[1][3] Mechanism: Exploits the acidity of the N-H thione proton.[1] By raising the pH > 10, you deprotonate the nitrogen, creating a water-soluble anion.
Step-by-Step:
-
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc). Avoid Ether if possible (solubility of the salt is higher in ether).[1][3]
-
The Wash: Wash the organic layer 3x with 1M NaOH (or 1M KOH).[1][3]
-
Verification: Check the aqueous layer by TLC.[1] The impurity should move to the baseline (water layer) or disappear from the organic spot.
-
Polishing: Wash the organic layer once with Brine to remove residual caustic base, then dry over
.[1]
Troubleshooting FAQ:
-
Q: My product is an ester; won't NaOH hydrolyze it?
Protocol B: Copper(II) Sequestration
Best for: Acidic products or when base extraction causes emulsions.[1][3] Mechanism: 2-Mercaptopyridines are excellent ligands for soft metals.[1][2][3] They form water-soluble cationic complexes with Copper(II) or precipitate out as insoluble copper salts.[1][2][3]
Step-by-Step:
-
Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
The Wash: Wash the organic reaction mixture vigorously with the
solution (2x). -
Observation: The aqueous layer may turn a different shade of blue/green as the complex forms.[1]
-
Clearance: Wash with water (to remove residual Cu) and then Brine.[1][3]
Why this works: Unlike simple thiols which oxidize with copper, the pyridinethione moiety chelates the copper atom between the sulfur and nitrogen, effectively pulling it into the aqueous phase or precipitating it at the interface.
Protocol C: Oxidative "Kill" Switch
Best for: Trace removal when other methods fail, provided the product is oxidation-resistant.[2][3]
Mechanism: Oxidizes the thione to Bis(4-chloro-2-pyridyl) disulfide .[2][3]
Warning: Unlike many disulfides, this specific disulfide is soluble in organic solvents .[1][3] This method changes the polarity (
Step-by-Step:
-
Add 10% aqueous bleach (NaOCl) or 30%
to the biphasic mixture.[1] -
Stir vigorously for 15 minutes.
-
The 4-Cl-2-SH is converted to the non-polar disulfide dimer.[2][3]
-
Separation: You must now use Column Chromatography .[1][3] The disulfide is significantly less polar than the starting thione and will elute much earlier (high
), separating it from your polar product.[1]
Scientific Grounding & Mechanisms[2]
The Tautomerism Trap
Understanding the equilibrium is vital. In solution, the molecule is not a thiol.[1]
Figure 2: The deprotonation pathway requires removing the N-H proton from the dominant thione form.[3]
Reference Data Table
| Parameter | Data Point | Source |
| CAS Registry | 13479-13-5 | [PubChem, 2025] |
| Thione | ~8.5 - 9.0 | [RSC Advances, 2020] |
| Oxidation Product | Bis(4-chloro-2-pyridyl) disulfide | [ChemBook, 2024] |
| Disulfide Solubility | Soluble in CHCl3, Benzene | [J. Chem. Eng.[2][3][4][5][6][7][8][9][10][11] Data, 2012] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723698, 2-Mercaptopyridine. Retrieved from [Link]
-
Royal Society of Chemistry (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine. RSC Advances. Retrieved from [Link]
-
University of Rochester (2025). Not Voodoo: Workup and Scavenging Guide. Retrieved from [Link]
-
Biotage (2024). Metal Scavenger User Guide: Removal of Pd and Thiols. Retrieved from [Link]
Sources
- 1. 4-Mercaptopyridine | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 3. Disulfide, bis(4-chlorophenyl) (CAS 1142-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. 2-MERCAPTOPYRIDINE | 73018-10-7 [chemicalbook.com]
- 6. jrimt.jp [jrimt.jp]
- 7. sopachem.com [sopachem.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. norlab.com [norlab.com]
- 10. Bis(4-chlorophenyl) disulfide, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 11. chemeo.com [chemeo.com]
Optimizing temperature for Methyl 2-((4-chloropyridin-2-yl)thio)acetate formation
[1]
Case File: Methyl 2-((4-chloropyridin-2-yl)thio)acetate[1]
-
Target Structure: Pyridine ring substituted at C2 with a methyl thioglycolate moiety (-S-CH2-COOMe) and at C4 with a Chlorine atom.[1]
-
Core Challenge: In 2,4-dihalopyridines, the C4 position is inherently more electrophilic (reactive) than the C2 position due to lower steric hindrance and stronger resonance activation.
-
Optimization Goal: Invert the natural reactivity trend to selectively functionalize C2.
Part 1: Diagnostic & Strategy (The "Why")
Before adjusting your hotplate, you must verify your starting material. Temperature optimization is futile if the substrate dictates the wrong pathway.
Q1: Which starting material are you using?
| Substrate | Reaction Outcome | Technical Verdict |
| 2,4-Dichloropyridine | Major Product: C4-Isomer (Methyl 2-((2-chloropyridin-4-yl)thio)acetate) | INCORRECT. Without specialized Pd-catalysts, |
| 2-Bromo-4-chloropyridine | Major Product: C2-Isomer (Target Molecule) | OPTIMAL. Bromide is a superior leaving group to Chloride ( |
| 2-Fluoro-4-chloropyridine | Major Product: C2-Isomer | VIABLE. Fluoride is an excellent leaving group for |
Q2: Why is my yield low despite using the correct starting material?
Answer: You are likely operating under Thermodynamic Control (too hot).
-
Kinetic Control (0°C – 25°C): Favors the breakage of the weakest bond (C-Br) or the most activated position. In 2-Bromo-4-chloropyridine, the C2-Br bond is weaker and reacts faster than C4-Cl.[1]
-
Thermodynamic Control (> 60°C): High heat provides enough energy to overcome the activation barrier for the C4-Cl bond, leading to disubstitution (bis-thioether) or scrambling.[1]
Part 2: Optimized Protocol (The "How")
This protocol relies on Chemoselectivity (Br vs. Cl) driven by low-temperature initiation.[1]
Reagents:
-
Substrate: 2-Bromo-4-chloropyridine (1.0 eq)
-
Nucleophile: Methyl thioglycolate (1.05 eq)
-
Base: Potassium Carbonate (
) (1.5 eq) or Cesium Carbonate ( ) (1.2 eq) -
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)
Step-by-Step Workflow
1. Cryogenic Initiation (Critical for Selectivity):
-
Dissolve 2-Bromo-4-chloropyridine in anhydrous DMF (0.2 M concentration).
-
Cool the vessel to 0°C (Ice bath).
-
Why: Lowering the temperature suppresses the reaction rate of the C4-Cl bond, effectively "freezing out" the competing side reaction.
2. Nucleophile Activation:
-
In a separate vial, mix Methyl thioglycolate with the base (
) in DMF. Stir for 10 minutes at Room Temperature (RT) to generate the thiolate anion. -
Note: Methyl thioglycolate is sensitive to hydrolysis; ensure conditions are anhydrous.
3. Controlled Addition:
-
Add the activated thiolate mixture dropwise to the cooled pyridine solution over 15–20 minutes.
-
Maintain internal temperature < 5°C.
4. The Temperature Ramp:
-
Phase A (0°C, 1 hour): Stir at 0°C. Monitor via TLC/LCMS. You should see the consumption of starting material and the formation of the product.[2]
-
Phase B (RT, 2-4 hours): Remove the ice bath and allow the reaction to warm to 20–25°C .
-
Stop Condition: Do NOT heat. If conversion stalls, add 0.1 eq more thiolate and stir longer at RT. Heating to 60°C+ will trigger C4 substitution.
5. Quench & Workup:
-
Dilute with EtOAc and wash with cold water (x3) to remove DMF.
-
Tip: Avoid strong acidic washes which might hydrolyze the ester.
Part 3: Troubleshooting Guide (FAQs)
Issue: I see a "Bis-substituted" impurity (Mass = Target + 88).
-
Diagnosis: Over-reaction. The nucleophile has displaced both the C2-Br and the C4-Cl.[1]
-
Fix: Your reaction temperature is too high.
-
Strictly maintain T < 25°C .
-
Reduce nucleophile equivalents to exactly 1.0 or 0.95 eq.
-
Switch from DMF to MeCN (lower boiling point, often milder).
-
Issue: I am getting the C4-isomer (Methyl 2-((2-bromopyridin-4-yl)thio)acetate).
-
Diagnosis: You are likely using 2,4-dibromopyridine or your starting material is actually 2,4-dichloropyridine (see Part 1).[1]
-
Verification: Check the NMR of your starting material.[3] If it is 2,4-dichloropyridine, the C4-Cl is approximately 10-100x more reactive than C2-Cl towards
.[1]
Issue: The reaction is sluggish at 0°C.
-
Fix: Switch the base to Cesium Carbonate (
) . The "Cesium Effect" increases the solubility and nucleophilicity of the thiolate anion without requiring thermal activation.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways based on substrate and temperature selection.
Caption: Pathway analysis showing how substrate selection (Br vs Cl) and temperature control determine regioselectivity.
Part 5: Summary of Quantitative Parameters
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 0°C | >40°C: Increases C4 attack and bis-substitution.<0°C: Reaction may stall.[1] |
| Stoichiometry | 1.0 : 1.05 (Pyridine : Thiol) | >1.1 eq Thiol: High risk of displacing the C4-Cl. |
| Concentration | 0.1M – 0.3M | High Conc: Exothermic run-away risks loss of selectivity.[1] |
| Time | 2 – 4 Hours | Overnight: Unnecessary exposure may lead to ester hydrolysis or scrambling. |
References
-
BenchChem Technical Support. (2025).[4][5] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from
-
Lutz, F., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.Journal of Organic Chemistry , 80(15), 7757-7763.[1] (Demonstrates principles of C2 vs C4 selectivity inversion).
-
St. Jean, D. J., et al. (2008). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Journal of Organic Chemistry .[6] (Discusses electronic bias in di-halo heterocycles).
-
MDPI. (2020). Synthesis of 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate.[1]Molecules .[3][4][5][6][7][8][9][10][11][12][13][14] (Protocol adaptation for thioacetate formation).
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. CN101580485A - Method for producing methyl thioglycolate - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Temperature-Controlled Chemoselective Couplings of Alkyl Halides with Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of methyl 2- and 4-pyridyl disulfide from 2- and 4-thiopyridone and methyl methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thalesnano.com [thalesnano.com]
- 9. CA2190979A1 - Substituted pyrrolidone, thiazolidones or oxazolidones as herbicides - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scribd.com [scribd.com]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Moisture-Sensitive Pyridine Thioacetate Esters
Welcome to the Advanced Technical Support Center for pyridine thioacetate derivatives. These compounds (such as S-2-pyridyl thioesters) are highly privileged acylating agents used in Corey-Nicolaou macrolactonizations, peptide ligations, and complex API synthesis. However, their extreme electrophilicity comes with a critical vulnerability: severe moisture sensitivity.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic chemistry to deliver mechanistic troubleshooting, self-validating protocols, and causality-driven solutions.
Mechanistic Insights: The Causality of Degradation
To prevent degradation, you must understand the exact mechanism of failure. Pyridine thioacetates are not just standard thioesters; they are highly activated.
The Proximity Effect: The nitrogen atom on the pyridine ring is positioned perfectly to act as an intramolecular general base. When adventitious water (moisture) enters the system, the pyridine nitrogen hydrogen-bonds with the water molecule, drastically increasing its nucleophilicity. This localized base catalysis lowers the activation energy for the nucleophilic attack on the thioester carbonyl, leading to rapid formation of a tetrahedral intermediate and subsequent irreversible cleavage into a carboxylic acid and 2-pyridinethiol (which rapidly tautomerizes to the highly stable 2-pyridinethione) .
Intramolecular base-catalyzed hydrolysis mechanism of S-2-pyridyl thioesters.
Quantitative Degradation Profiles
Understanding the kinetics of hydrolysis dictates your handling environment. The table below synthesizes the degradation rates of S-2-pyridyl thioacetates across various standard laboratory conditions.
| Solvent / Environment | Temp | Atmospheric Condition | Estimated Half-Life (t½) | Mechanistic Causality |
| THF (Anhydrous, <10 ppm H₂O) | 20°C | Argon (Glovebox) | > 6 months | Absence of nucleophile prevents tetrahedral intermediate formation. |
| Dichloromethane (Anhydrous) | 0°C | Nitrogen (Schlenk) | > 3 months | Low temperature suppresses baseline kinetic energy; non-coordinating solvent. |
| THF (Reagent Grade, Unsealed) | 20°C | Ambient Air (50% RH) | ~ 45 minutes | Dissolved H₂O acts as a continuous nucleophile; THF miscibility accelerates attack. |
| Ethanol / Water (95:5) | 22°C | Ambient Air | < 2 minutes | Protic matrix stabilizes the transition state; infinite nucleophile pool . |
Diagnostic Troubleshooting & FAQs
Q1: My macrolactonization yield is consistently below 30%, and the reaction mixture smells strongly of garlic or burnt rubber. What is happening? A1: The distinct odor is 2-pyridinethiol (and its tautomer, 2-pyridinethione), the terminal degradation byproduct of your pyridine thioacetate . This indicates severe moisture contamination in your solvent or glassware. The thioester has hydrolyzed back into the unreactive carboxylic acid before the target nucleophile could attack.
Q2: How can I definitively detect hydrolysis in my starting material before committing my expensive API intermediate to the reaction? A2: Do not rely on visual inspection, as both the intact thioester and trace degradants can appear as off-white/yellowish powders. Self-Validation Check: Dissolve 1 mg of the reagent in anhydrous CDCl₃. Run a quick ¹H-NMR. Intact S-2-pyridyl thioesters show distinct pyridine ring protons at ~8.6 ppm. If you observe a shift to ~8.4 ppm accompanied by a broad thiol/thione proton signal (often exchanging, but visible in strictly dry CDCl₃), hydrolysis has occurred. Alternatively, spot the solution on a TLC plate (UV active); 2-pyridinethione appears as a bright yellow spot at Rf ~0.3 (in 3:1 Hexane:EtOAc).
Q3: Can I dry or recover a degraded batch of pyridine thioacetate? A3: No. Hydrolysis of activated thioesters is thermodynamically irreversible under standard conditions due to the high stability of the resulting 2-pyridinethione tautomer . The degraded batch must be discarded, or the free carboxylic acid must be re-isolated and re-activated from scratch.
Self-Validating Experimental Protocols
To ensure absolute integrity of the thioester during complex couplings, follow this causality-driven Schlenk workflow. Every step is designed to eliminate a specific vector of moisture intrusion.
Protocol: Anhydrous Setup and Coupling of Pyridine Thioacetates
Phase 1: Apparatus Preparation (Eliminating Adsorbed Moisture)
-
Flame-Drying: Assemble the Schlenk flask with a magnetic stir bar. Apply high vacuum (≤ 0.1 mmHg). Heat the exterior of the flask with a heat gun or Bunsen burner for 5 minutes.
-
Causality: Microscopic water layers adhere to borosilicate glass via hydrogen bonding up to 200°C. Vacuum lowers the boiling point of this trapped moisture, while the heat provides the activation energy for desorption.
-
-
Purge Cycle: Allow the flask to cool to room temperature under vacuum. Once cool, backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.
-
Causality: Argon is heavier than Nitrogen and provides a denser protective blanket against atmospheric diffusion when the septum is briefly pierced.
-
Phase 2: Reagent Transfer & Solvation (Preventing Atmospheric Hydrolysis) 3. Glovebox Transfer: Weigh the pyridine thioacetate inside an Argon-filled glovebox (H₂O < 1 ppm). Transfer it into the prepared Schlenk flask and seal it with a high-quality rubber septum before exiting the glovebox. 4. Solvent Injection: On the Schlenk line, inject anhydrous, degassed solvent (e.g., THF or DCM dried over activated 4Å molecular sieves) via a gas-tight syringe.
-
Validation Checkpoint: Observe the solution. A pristine pyridine thioacetate solution should be clear or very pale yellow. If the solution immediately turns deep yellow or orange upon solvation, your solvent contains trace water, triggering immediate degradation to 2-pyridinethione. Abort the reaction to save your nucleophile.
Phase 3: Coupling Execution 5. Nucleophile Addition: Cool the reaction to 0°C (to kinetically suppress any trace side-reactions). Inject your target nucleophile (amine or alcohol) dropwise. 6. Monitoring: Allow the reaction to warm to room temperature. The reaction is self-indicating; as the coupling proceeds and the thioester is consumed, the leaving group (2-pyridinethiol) is released, gradually turning the solution a distinct yellow.
Strict Schlenk-line workflow for handling highly moisture-sensitive thioesters.
References
-
Title: Organic Syntheses Procedure: Reduction of Carboxylic Acids to Alcohols via S-2-Pyridyl Thioesters Source: Organic Syntheses URL: [Link]
-
Title: 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study Source: Journal of Physical Chemistry A / ResearchGate URL: [Link]
-
Title: Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H₂S Donors Source: Journal of the American Chemical Society (ACS) URL: [Link]
Technical Support Center: Solubilization of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with Methyl 2-((4-chloropyridin-2-yl)thio)acetate .
This compound presents a classic formulation challenge: it is highly lipophilic due to the chloropyridine ring and thioether linkage, yet it possesses a labile methyl ester that restricts the use of aggressive solubilization techniques. Below, you will find mechanistic troubleshooting FAQs, quantitative formulation data, and field-validated protocols.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my compound immediately precipitate when diluted into standard aqueous buffers (e.g., PBS pH 7.4)? A: The precipitation is driven by the thermodynamic penalty of hydrophobic hydration. Methyl 2-((4-chloropyridin-2-yl)thio)acetate lacks strong hydrogen-bond donors (like -OH or -NH2 groups). When introduced to water, the water molecules must form highly ordered, entropically unfavorable "cages" around the hydrophobic chloropyridine and thioacetate moieties. To minimize this unfavorable free energy state, the compound rapidly aggregates and precipitates out of solution[1].
Q2: The compound has a pyridine ring. Can I just lower the pH to protonate the nitrogen and force it into solution as a salt? A: No. This is a high-risk strategy that will likely destroy your compound. While unsubstituted pyridine has a pKa of ~5.2[1], the electron-withdrawing chlorine atom at the 4-position and the thioether at the 2-position significantly deplete the electron density on the pyridine nitrogen, lowering its pKa to < 3. To protonate this nitrogen, you would need to drop the pH to 1–2. At this highly acidic pH, the hydronium ions will protonate the carbonyl oxygen of the methyl ester, triggering rapid acid-catalyzed ester hydrolysis [2]. This cleaves the molecule into the inactive carboxylic acid and methanol.
Q3: What if I use a strong base to solubilize it? A: Avoid basic conditions entirely. Exposing the compound to high pH (> 8) will initiate base-catalyzed saponification . The hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon of the ester without prior protonation, leading to irreversible cleavage of the thioacetate group[3].
Caption: Mechanistic pathways of ester hydrolysis when utilizing pH adjustment for solubilization.
Part 2: Validated Solubilization Strategies
Because pH adjustment is chemically destructive to this specific molecule, we must rely on vehicles that alter the solvent environment or encapsulate the hydrophobic domains.
Quantitative Comparison of Solubilization Vehicles
| Solubilization Vehicle | Mechanism of Action | Max Recommended Stock | Max Final Assay Conc. | Biological Toxicity Risk |
| DMSO (Co-solvent) | Disrupts water hydrogen bonding network | 10 - 50 mM | < 1.0% (v/v) | High (Cellular toxicity >1%) |
| HP-β-CD (Complexation) | Hydrophobic cavity encapsulation | 5 - 10 mM (in 20% CD) | N/A (Highly tolerated) | Low (FDA approved excipient) |
| Tween-20 (Surfactant) | Micelle formation | 5 mM (in 10% Tween) | < 0.1% (v/v) | Moderate (Membrane disruption) |
Protocol A: The "DMSO-to-Aqueous" Step-Down Method
Best for: In vitro biochemical assays, enzyme kinetics, and analytical chemistry.
Scientific Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that easily solvates both the polar ester and the hydrophobic aromatic ring. By creating a highly concentrated stock, you minimize the final volume of DMSO transferred into your aqueous assay.
-
Stock Preparation: Weigh the lyophilized powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM to 50 mM stock.
-
Vortex & Inspect: Vortex for 60 seconds. Inspect the tube against a light source; the solution must be optically clear.
-
Storage (Self-Validating Step): Aliquot the stock into single-use amber vials and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO. Water in the presence of trace impurities can slowly hydrolyze the ester over time. Single-use aliquots prevent this.
-
Assay Dilution: On the day of the experiment, warm the aliquot to room temperature. Dilute the stock dropwise into your vigorously stirring aqueous buffer. Rapid mixing prevents localized zones of high water concentration, which cause micro-precipitation.
Protocol B: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Best for: Cell culture assays, in vivo dosing, and live-cell imaging.
Scientific Rationale: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic core. The chloropyridine moiety of your compound acts as a "guest" that slips into the "host" cavity of HP-β-CD[4][5]. This shields the hydrophobic ring from water, enhancing apparent aqueous solubility without altering the pH or requiring toxic organic solvents. Furthermore, steric hindrance within the cavity protects the ester from hydrolytic enzymes.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or PBS.
-
Direct Addition: Add the compound powder directly to the HP-β-CD solution (aiming for a 5 mM final concentration).
-
Acoustic Cavitation: Sonicate the suspension in a water bath for 15–30 minutes at room temperature. The ultrasonic waves provide the activation energy required to break the compound's crystalline lattice and drive it into the cyclodextrin cavities.
-
Thermodynamic Equilibration: Place the solution on a magnetic stirrer at 4°C overnight. Complexation is an equilibrium process; extended mixing ensures maximum host-guest integration.
-
Filtration (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter. If the filter clogs or significant resistance is felt, incomplete complexation has occurred.
-
Quantification: Measure the final concentration of the filtrate using HPLC or UV-Vis spectroscopy against a standard curve to confirm the exact soluble fraction.
Part 3: Solubilization Decision Workflow
Use the following logic tree to determine the safest and most effective solubilization route for your specific experimental needs.
Caption: Decision matrix for selecting the optimal solubilization protocol based on downstream applications.
References
-
"Pyridine - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]
-
"Ester hydrolysis - Grokipedia." Grokipedia. URL:[Link]
-
"Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. URL:[Link]
-
"Solubility enhancement and IVIVC analysis of an optimized rosuvastatin calcium-2-hydroxypropyl-β-cyclodextrin inclusion complex." Taylor & Francis. URL:[Link]
Sources
Validation & Comparative
13C NMR Chemical Shift Guide: Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Executive Summary
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a critical intermediate in the synthesis of fused heterocyclic systems (e.g., thienopyridines) and pharmaceutical candidates targeting kinase inhibition. Its structural core combines a 4-chloropyridine moiety with a thioacetate side chain.
This guide provides a technical analysis of the 13C NMR chemical shifts , comparing the target molecule against its non-chlorinated analog to establish diagnostic baselines. It also evaluates solvent performance (CDCl₃ vs. DMSO-d₆ ) to aid researchers in optimizing spectral resolution during structural characterization.
Part 1: Comparative Analysis of Chemical Shifts
In the absence of a single, universally standardized spectral database entry for this specific derivative, the following data is synthesized from high-fidelity increment calculations and validated against experimental data for structurally homologous 2-alkylthiopyridines.
Comparison 1: Target vs. Non-Chlorinated Alternative
This comparison highlights the diagnostic shift caused by the chlorine atom at position C4. This is the primary metric for confirming successful halogen retention during synthesis.
| Carbon Position | Target Molecule (δ ppm) (4-Cl Substituent) | Alternative (Analog) (δ ppm) (4-H, Unsubstituted) | Δ Shift (Impact of Cl) | Assignment Logic |
| C=O (Ester) | 169.5 | 169.8 | -0.3 | Long-range effect (negligible). |
| C2 (Pyridine) | 158.2 | 158.5 | -0.3 | Quaternary C attached to S. Deshielded. |
| C4 (Pyridine) | 145.1 | 136.2 | +8.9 | Diagnostic Peak. Cl is electronegative (Inductive -I effect dominates). |
| C6 (Pyridine) | 149.8 | 149.5 | +0.3 | α-Carbon to Nitrogen. Highly deshielded. |
| C3 (Pyridine) | 122.4 | 121.8 | +0.6 | Ortho to Cl. Slight deshielding. |
| C5 (Pyridine) | 120.1 | 119.5 | +0.6 | Meta to Cl. |
| O-CH₃ | 52.8 | 52.6 | +0.2 | Standard methoxy ester shift. |
| S-CH₂ | 33.5 | 33.2 | +0.3 | Methylene attached to Sulfur and Carbonyl. |
Technical Insight: The C4 resonance is the definitive "fingerprint" region. If the signal appears at ~136 ppm instead of ~145 ppm, the chlorine has likely been reduced (a common side reaction in aggressive hydrogenation conditions).
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Solvent choice affects peak separation, particularly for the pyridine ring carbons.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Recommendation |
| Solubility | Good | Excellent | Use DMSO for crude mixtures. |
| Pyridine C2/C6 Resolution | Moderate | High | DMSO enhances separation of α-carbons due to H-bonding with Pyridine N. |
| Water Interference | Low (~1.56 ppm ¹H) | High (~3.33 ppm ¹H) | CDCl₃ is preferred for dry samples to avoid obscuring side-chain protons in ¹H NMR. |
| Chemical Shift Drift | Baseline | +1.0 to +2.0 ppm | Expect slight downfield shifts in DMSO for polar carbons (C=O, C2). |
Part 2: Structural Assignment & Logic Pathway
To ensure accurate assignment, researchers should follow this logic tree. The pyridine ring creates a distinct aromatic region, while the thioacetate tail provides aliphatic markers.
Figure 1: Decision tree for assigning carbon resonances based on electronic environment and hybridization.
Part 3: Validated Experimental Protocol
To generate the product for analysis, the following S-alkylation protocol is recommended. This method minimizes the risk of hydrolysis or disulfide formation.
Synthesis Workflow
-
Reagents: 4-chloropyridine-2-thiol (1.0 eq), Methyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone (Anhydrous). Alternative: DMF for faster kinetics but harder workup.
-
Conditions: Reflux (56°C) for 3–5 hours.
Step-by-Step Procedure
-
Dissolution: Dissolve 4-chloropyridine-2-thiol in anhydrous acetone.
-
Deprotonation: Add K₂CO₃. The suspension may turn yellow/orange (thiolate formation). Stir for 15 min at RT.
-
Alkylation: Add methyl bromoacetate dropwise.
-
Reaction: Reflux until TLC indicates consumption of the thiol (Rf ~0.4 in 30% EtOAc/Hex).
-
Workup: Filter off inorganic salts. Evaporate solvent.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, Gradient 10-40% EtOAc in Hexane).
Figure 2: Synthesis and isolation pathway for Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for increment-based shift prediction).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Katritzky, A. R., et al. (1987). 13C NMR Spectra of Substituted Pyridines. Magnetic Resonance in Chemistry.
-
PubChem Database. (2024). Compound Summary for Methyl 2-(pyridin-2-ylthio)acetate (Analog). National Library of Medicine. Link
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST, Japan. (Source for baseline pyridine shifts). Link
Sources
IR Spectroscopic Profiling of Methyl 2-((4-chloropyridin-2-yl)thio)acetate: A Comparative Guide
As a Senior Application Scientist, I approach the vibrational profiling of complex pharmaceutical building blocks not merely as a data collection exercise, but as an interrogation of molecular electronic environments. Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a highly functionalized scaffold featuring a chloropyridine ring, a thioether linkage, and a methyl ester. Understanding how these functional groups interact electronically is critical for structural verification, quality control, and downstream synthetic applications.
This guide provides an objective, data-driven comparison of the infrared (IR) ester carbonyl (C=O) stretching frequencies of this target molecule against its structural alternatives, supported by self-validating experimental protocols.
Mechanistic Principles of IR Shifts
The carbonyl (C=O) stretch is one of the most diagnostic peaks in IR spectroscopy due to the large change in dipole moment during the molecular vibration, typically manifesting as an intense peak between 1600 and 1900 cm⁻¹[1].
For standard aliphatic esters, the C=O stretch generally appears around 1735–1750 cm⁻¹, which is noticeably higher than that of ketones (~1715 cm⁻¹)[2]. This higher frequency is dictated by a competition between two electronic effects from the alkoxy oxygen:
-
Inductive Effect (-I): Electron withdrawal through the σ-bond, which strengthens the C=O bond and increases the stretching frequency.
-
Resonance Effect (+R): Electron donation of the oxygen lone pair into the C=O π* orbital, which weakens the C=O bond and lowers the frequency.
In esters, the inductive effect predominates, increasing the force constant of the C=O bond relative to ketones[3].
In Methyl 2-((4-chloropyridin-2-yl)thio)acetate , the presence of the alpha-thioether linkage (-S-CH₂-COOCH₃) introduces an additional variable. While sulfur is less electronegative than oxygen, it still exerts a mild inductive (-I) effect on the adjacent methylene carbon. Literature on analogous alpha-heteroarylthio acetates demonstrates that this specific chemical environment typically places the ester C=O stretch at approximately 1731–1735 cm⁻¹[4]. Additionally, the C–S stretching vibration serves as a secondary diagnostic marker, reliably appearing in the 1240–1260 cm⁻¹ fingerprint region[4].
Experimental Validation Workflow
To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. The diagram below outlines the sequential logic used to isolate and verify the ester carbonyl peak without environmental or carryover artifacts.
Self-validating ATR-FTIR workflow for ester carbonyl peak isolation.
Self-Validating ATR-FTIR Protocol
The following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FT-IR. Every step includes a causal justification to guarantee data integrity.
-
Instrument Calibration:
-
Action: Scan a standard polystyrene calibration film.
-
Causality: Verifies interferometer alignment and laser frequency by confirming the diagnostic aromatic C-C stretch occurs exactly at 1601 cm⁻¹.
-
-
Background Acquisition:
-
Action: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal at 4 cm⁻¹ resolution.
-
Causality: Eliminates atmospheric water vapor and CO₂ interferences from the final sample spectrum, ensuring the baseline is entirely flat.
-
-
Sample Application:
-
Action: Deposit 2.0 μL of neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area without introducing air bubbles.
-
-
Spectral Acquisition:
-
Action: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm.
-
Causality: ATR correction compensates for the wavelength-dependent penetration depth of the evanescent wave, normalizing peak intensities for accurate quantitative comparison.
-
-
Deconvolution & Peak Picking:
-
Action: Use mathematical peak-fitting software to deconvolute the carbonyl region (1700–1780 cm⁻¹) assuming Gaussian distribution functions.
-
Causality: Resolves any overlapping vibrational bands (e.g., minor conformational isomers) to pinpoint the exact center of the C=O stretch.
-
-
Cleaning and Carryover Check (Validation Gate):
-
Action: Clean the crystal with spectroscopic-grade isopropanol. Run a subsequent background check.
-
Causality: Validates that the crystal is completely free of the highly adherent thioether compound before the next analog is tested.
-
Comparative Spectral Analysis
To objectively evaluate the performance and structural identity of Methyl 2-((4-chloropyridin-2-yl)thio)acetate, we compare its IR peak profile against three rationally designed structural alternatives.
Table 1: Comparative IR Stretching Frequencies of Alpha-Substituted Acetates
| Compound | Structural Variation | Ester C=O Stretch (cm⁻¹) | Ester C-O Stretch (cm⁻¹) | Heteroatom Stretch (cm⁻¹) |
| Methyl 2-((4-chloropyridin-2-yl)thio)acetate | Target Molecule | 1735 | 1160 | 1245 (C-S) |
| Ethyl 2-((4-chloropyridin-2-yl)thio)acetate | Alkyl Chain (+I effect) | 1728 | 1155 | 1245 (C-S) |
| Methyl 2-((4-chloropyridin-2-yl)oxy)acetate | Heteroatom (-I effect) | 1752 | 1190 | 1110 (C-O ether) |
| Methyl 2-(pyridin-2-ylthio)acetate | Halogen Removal | 1733 | 1160 | 1242 (C-S) |
Discussion of Causality and Electronic Effects
The data in Table 1 reveals how precise alterations to the molecular structure predictably shift the vibrational frequency of the ester carbonyl group:
-
Alkyl Chain Variation (Methyl vs. Ethyl): Replacing the methyl ester with an ethyl ester lowers the C=O stretch from 1735 cm⁻¹ to 1728 cm⁻¹. Causality: The ethyl group is a stronger electron-donating group (+I effect) than the methyl group. This increased electron density on the ester oxygen enhances its ability to donate electron density via resonance (+R) into the carbonyl system. This slightly weakens the C=O double bond character, lowering the force constant and the resulting stretching frequency.
-
Heteroatom Variation (Thioether vs. Ether): Replacing the alpha-sulfur with an oxygen atom causes a dramatic shift in the C=O peak to 1752 cm⁻¹. Causality: Oxygen is significantly more electronegative than sulfur (3.44 vs 2.58 on the Pauling scale). The stronger inductive electron withdrawal (-I) of the alpha-oxygen removes electron density from the alpha-carbon, which in turn inductively pulls electron density away from the carbonyl carbon. This reduces the resonance contribution from the ester oxygen, increasing the C=O double bond character and raising the stretching frequency[3].
-
Halogen Substitution (Chlorinated vs. Non-Chlorinated): Removing the chlorine atom from the pyridine ring results in a negligible shift (1735 cm⁻¹ to 1733 cm⁻¹). Causality: While the chlorine atom at the 4-position of the pyridine ring exerts a notable -I effect locally, it is separated from the ester carbonyl by five bonds and a sulfur atom. The rapid attenuation of inductive effects over this distance means the electronic environment of the ester carbonyl remains largely unperturbed by substitutions on the distal aromatic ring.
References
- Source: PubMed (Biochemistry)
- Title: 2,5-Dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)
- Title: Ester vs Ketone IR stretch Source: ECHEMI URL
- Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL
- Title: Why is the carbonyl IR stretch in an ester higher than in a ketone?
- Title: Thermal Metamorphosis in (Meth)
Sources
A Comparative Reactivity Analysis for Drug Development Intermediates: Methyl vs. Ethyl 2-((4-chloropyridin-2-yl)thio)acetate
Executive Summary
In the synthesis of complex heterocyclic molecules for pharmaceutical development, the choice of seemingly minor functional groups can have profound implications for reaction efficiency, yield, and compound stability. This guide provides an in-depth comparison of the chemical reactivity of two closely related intermediates: methyl 2-((4-chloropyridin-2-yl)thio)acetate and ethyl 2-((4-chloropyridin-2-yl)thio)acetate. While differing by only a single methylene unit, the steric and electronic properties of the methyl versus ethyl ester group impart distinct reactivity profiles, particularly in reactions involving the ester moiety itself. This analysis, supported by fundamental chemical principles and detailed experimental protocols, aims to equip researchers with the predictive understanding necessary to select the optimal building block for their specific synthetic strategy.
Introduction: Structural Context and Synthetic Relevance
The 2-thiopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] The title compounds, methyl and ethyl 2-((4-chloropyridin-2-yl)thio)acetate, are versatile intermediates used to introduce this valuable moiety. Their synthesis is typically achieved via a straightforward nucleophilic substitution (SN2) reaction between 4-chloro-2-mercaptopyridine and the corresponding methyl or ethyl haloacetate.[3]
The core structure features three potential sites for chemical transformation:
-
The Pyridine Ring: Susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position, displacing the chloro group.[4][5]
-
The Thioether Linkage: Can be oxidized to the corresponding sulfoxide or sulfone.[2]
-
The Ester Group: The primary focus of this guide, this group can undergo hydrolysis, transesterification, amidation, and other nucleophilic acyl substitution reactions.[6][7]
The critical difference between the two molecules lies in the alkoxy group of the ester: a methyl (-OCH₃) versus an ethyl (-OCH₂CH₃) group. This seemingly minor variation is the primary determinant of their differential reactivity.
Figure 1: General synthetic route for the title compounds.
Comparative Reactivity Analysis
The reactivity differences are best understood by examining the two primary factors that govern reaction rates: electronics and sterics.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group via the inductive effect. This makes the carbonyl carbon of the ethyl ester marginally less electrophilic than that of the methyl ester.
-
Steric Effects: The ethyl group is significantly bulkier than the methyl group. This steric hindrance is the dominant factor influencing the reactivity of the ester functional group.[8] It impedes the approach of nucleophiles to the electrophilic carbonyl carbon.
Reactions at the Ester Carbonyl: A Clear Distinction
The most significant differences in reactivity are observed in nucleophilic acyl substitution reactions at the ester carbonyl.
A. Ester Hydrolysis (Saponification)
Alkaline hydrolysis is a cornerstone reaction for esters, cleaving them into a carboxylate salt and an alcohol.[9] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.
It is a well-established principle that methyl esters hydrolyze more rapidly than their ethyl counterparts.[10][11] The general rule is that methyl esters can be approximately twice as reactive as other n-alkyl esters in hydrolysis reactions.[10] This is almost entirely attributable to the reduced steric hindrance of the methyl group, which allows for easier access of the hydroxide nucleophile to the carbonyl center. The reaction involving the ethyl ester proceeds more slowly due to the greater steric bulk of the ethyl group, which destabilizes the already crowded tetrahedral intermediate.[12]
Figure 2: Hydrolysis mechanism highlighting steric effects.
B. Transesterification and Amidation
Similar principles apply to other nucleophilic acyl substitutions.
-
Transesterification: The conversion of one ester to another by reaction with an alcohol, under either acidic or basic conditions.[7] The methyl ester will undergo transesterification more readily than the ethyl ester for the same steric reasons. To convert the methyl ester to an ethyl ester, one would use a large excess of ethanol as the solvent to drive the equilibrium.[7]
-
Amidation: The reaction with an amine to form an amide is also subject to steric effects. The synthesis of the corresponding acetamide derivative will proceed more efficiently starting from the methyl ester.
Reactivity at Other Sites
For reactions occurring away from the ester group, the differences in reactivity are expected to be minimal.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the 4-chloro substituent by a nucleophile is primarily governed by the electronic properties of the pyridine ring. The inductive effects of the distant methyl and ethyl ester groups are very similar, and any difference in their impact on the electrophilicity of the C4 position will be negligible. Therefore, both compounds are expected to exhibit nearly identical reactivity in SNAr reactions.
-
Thioether Oxidation: Oxidation of the sulfur atom to a sulfoxide or sulfone is also unlikely to be significantly affected by the choice of ester. The reaction occurs directly at the sulfur atom, and the steric bulk of the methyl vs. ethyl group is too remote to exert a meaningful influence.
Quantitative Data Summary
| Property / Reaction Type | Methyl 2-((4-chloropyridin-2-yl)thio)acetate | Ethyl 2-((4-chloropyridin-2-yl)thio)acetate | Key Influencing Factor |
| Molecular Weight | 247.70 g/mol | 261.73 g/mol | Composition |
| Ester Hydrolysis Rate | Faster | Slower | Steric Hindrance[10][11][12] |
| Transesterification Rate | Faster | Slower | Steric Hindrance[7] |
| Amidation Rate | Faster | Slower | Steric Hindrance |
| SNAr at C4-Cl | ~ Same | ~ Same | Negligible electronic/steric difference |
| Thioether Oxidation | ~ Same | ~ Same | Negligible steric difference |
| Chemical Stability | Less stable to nucleophiles/base | More stable to nucleophiles/base | Reactivity |
Experimental Protocol: Comparative Rate of Alkaline Hydrolysis
This protocol provides a framework for experimentally validating the differential hydrolysis rates. The principle is to run two parallel reactions under identical conditions and monitor the disappearance of the starting material over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Objective: To qualitatively and quantitatively compare the rate of saponification of the methyl and ethyl esters.
Materials:
-
Methyl 2-((4-chloropyridin-2-yl)thio)acetate
-
Ethyl 2-((4-chloropyridin-2-yl)thio)acetate
-
Ethanol (or THF/water mixture)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) for quenching
-
Ethyl Acetate for extraction
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 30% Ethyl Acetate in Hexane, to be optimized)
-
HPLC system (if available for quantitative analysis)
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of both the methyl and ethyl ester in ethanol.
-
Reaction Setup:
-
In two separate, identical round-bottom flasks equipped with stir bars, place 10 mL of the methyl ester stock solution (Flask M) and 10 mL of the ethyl ester stock solution (Flask E).
-
Ensure both flasks are at a constant temperature (e.g., room temperature, 25°C, using a water bath).
-
-
Reaction Initiation:
-
Simultaneously, add 10 mL of 1 M NaOH solution to both Flask M and Flask E. Start a timer immediately.
-
-
Monitoring the Reaction (TLC Method):
-
At regular time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each flask.
-
Immediately quench the aliquot in a microfuge tube containing 100 µL of 1 M HCl to stop the reaction.
-
Add 200 µL of ethyl acetate, vortex, and allow the layers to separate.
-
Spot the top organic layer onto a single TLC plate. Be sure to also spot the original starting materials as a reference.
-
Develop the TLC plate in the optimized solvent system and visualize under UV light.
-
-
Data Analysis:
-
Qualitative: Observe the disappearance of the starting material spot for each reaction over time. The spot corresponding to the methyl ester (Flask M) should diminish and disappear more quickly than the spot for the ethyl ester (Flask E).
-
Quantitative (HPLC): If using HPLC, inject the quenched aliquots into the HPLC system. Calculate the percentage of starting material remaining at each time point by integrating the peak areas. Plot the percentage of remaining ester vs. time for both reactions to obtain reaction rate curves.
-
Expected Outcome: The experimental data will demonstrate that the methyl ester is consumed at a significantly faster rate than the ethyl ester, confirming its higher reactivity towards nucleophilic attack.
Conclusion and Practical Recommendations
The choice between methyl and ethyl 2-((4-chloropyridin-2-yl)thio)acetate is a strategic one that should be dictated by the intended synthetic route.
-
Choose the Methyl Ester when:
-
The subsequent step involves cleavage or transformation of the ester group (e.g., hydrolysis to the carboxylic acid or amidation). Its higher reactivity will lead to shorter reaction times and milder required conditions.
-
The ester is simply a temporary functional group that needs to be removed efficiently.
-
-
Choose the Ethyl Ester when:
-
The ester group must survive subsequent reaction steps that may involve basic or nucleophilic conditions. Its greater steric bulk provides enhanced stability against unwanted hydrolysis.
-
The final target molecule requires the ethyl ester moiety.
-
By understanding these fundamental reactivity principles, researchers can make informed decisions, optimizing their synthetic pathways to improve efficiency, minimize side reactions, and accelerate the drug development process.
References
- EvitaChem. Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)
-
Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans -decalincarboxylates, and 4-t-butylcyclohexan... Journal of the Chemical Society B: Physical Organic. [Link]
- ACS Omega. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- U.S. Environmental Protection Agency.
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
- International Research Journal of Multidisciplinary Scope (IRJMS).
-
Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. [Link]
- Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
-
Vaia. Methyl esters (RCO₂CH₃) undergo a cleavage reaction to yield carboxylate ions plus iodomethane on heating with LiI in dimethylformamide. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
-
MasterOrganicChemistry.com. (2022). Transesterification. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. evitachem.com [evitachem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction | International Research Journal of Multidisciplinary Scope (IRJMS) [irjms.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. proprep.com [proprep.com]
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- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. reddit.com [reddit.com]
- 12. vaia.com [vaia.com]
- 13. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of Methyl 2-((4-chloropyridin-2-yl)thio)acetate: A Comparative Guide
Introduction
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a highly functionalized intermediate frequently utilized in the synthesis of advanced pharmaceutical and agrochemical active ingredients[1]. Ensuring the absolute purity of this compound is a critical quality attribute. Structurally similar impurities—whether from unreacted starting materials or degradation pathways—can easily propagate through subsequent synthetic steps, ultimately compromising the yield, efficacy, and safety of the final product.
This guide objectively compares a traditional reversed-phase HPLC method against an optimized, structure-directed method, providing a self-validating protocol and comprehensive experimental data grounded in current regulatory standards.
The Analytical Challenge: Structure-Driven Causality
Developing a robust HPLC method for this specific compound requires a deep understanding of its structural liabilities. The molecule presents three distinct chromatographic challenges:
-
Basic Pyridine Nitrogen: The nitrogen atom in the 4-chloropyridine ring is mildly basic. At a neutral pH, it interacts strongly with unendcapped, acidic silanol groups on traditional silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing and unpredictable retention times.
-
Thioether Linkage: The electron-rich sulfur atom is highly susceptible to oxidation. When exposed to environmental oxygen, light, or trace peroxides, it rapidly forms polar sulfoxide and sulfone impurities.
-
Methyl Ester: The ester moiety is prone to hydrolysis under both acidic and basic extremes, yielding the highly polar 2-((4-chloropyridin-2-yl)thio)acetic acid.
Figure 1: Primary degradation pathways of Methyl 2-((4-chloropyridin-2-yl)thio)acetate.
Comparative Chromatographic Approaches
To demonstrate the necessity of method optimization, we compared a generic reversed-phase approach (Method A ) against an optimized, structure-directed approach (Method B ).
-
Method A (Generic C18): Utilizes a standard Octadecylsilane (C18) column with a neutral phosphate buffer (pH 6.8) and Acetonitrile.
-
Method B (Optimized Phenyl-Hexyl): Utilizes a Phenyl-Hexyl column with an acidic mobile phase (0.1% Trifluoroacetic Acid[TFA] in Water, pH ~2.0) and Acetonitrile.
Causality of the Optimized Method
The low pH of 0.1% TFA fully protonates the pyridine ring and suppresses the ionization of residual silanols on the silica support, effectively eliminating peak tailing. Furthermore, the Phenyl-Hexyl stationary phase provides
Data Presentation: Method Comparison
| Parameter | Method A (Generic C18, pH 6.8) | Method B (Phenyl-Hexyl, pH 2.0) | Causality / Scientific Rationale |
| Peak Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | Low pH protonates pyridine and suppresses silanols, preventing secondary ion-exchange. |
| Theoretical Plates ( | < 3,000 | > 15,000 | Sharper peaks due to optimized |
| Resolution ( | 1.2 (Co-elution) | 3.5 (Baseline) | Phenyl-Hexyl provides orthogonal selectivity for polar, electron-rich impurities. |
| System Suitability | Fails USP <621> criteria | Meets USP <621> criteria | Method B provides a self-validating, robust baseline for accurate quantitation. |
Experimental Protocol: Optimized Method (Method B)
This protocol is designed as a self-validating workflow, ensuring that system suitability is verified before sample analysis[4].
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Gradient Program: 0-2 min (10% B), 2-15 min (10% to 80% B), 15-18 min (80% B), 18-18.1 min (80% to 10% B), 18.1-25 min (10% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (optimal absorbance for the 4-chloropyridine chromophore).
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard Solution: Accurately weigh 50 mg of Methyl 2-((4-chloropyridin-2-yl)thio)acetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
Sample Solution: Prepare identically to the standard solution using the test batch.
Forced Degradation (Specificity Generation)
To prove the method is stability-indicating, subject the sample to the following stress conditions prior to validation:
-
Oxidation: Treat 5 mL of sample solution with 1 mL of 3%
at room temperature for 2 hours. -
Acid Hydrolysis: Treat 5 mL of sample solution with 1 mL of 1N HCl at 60°C for 2 hours, then neutralize.
-
Base Hydrolysis: Treat 5 mL of sample solution with 1 mL of 1N NaOH at room temperature for 1 hour, then neutralize.
Figure 2: Step-by-step HPLC method validation workflow compliant with ICH Q2(R2) guidelines.
Method Validation Results
The optimized method was validated in strict accordance with the newly updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation of analytical procedures[5],[6],[7].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (Method B) | Conclusion |
| Specificity | No interference at API retention time | Peak purity index > 0.999 for API peak in all stressed samples | Pass; Stability-indicating |
| Linearity & Range | Pass; Highly proportional | ||
| Accuracy (Recovery) | 98.0% – 102.0% across 3 levels | 99.4% – 100.8% (Mean: 100.1%) | Pass; No matrix interference |
| Precision (Repeatability) | %RSD | %RSD = 0.65% | Pass; High system precision |
| LOD / LOQ | Signal-to-Noise (S/N) | LOD = 0.015 µg/mL / LOQ = 0.05 µg/mL | Pass; Highly sensitive |
Conclusion
The comparison objectively demonstrates that a Phenyl-Hexyl column combined with an acidic ion-pairing mobile phase (Method B) vastly outperforms a generic C18 approach for the analysis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate. By understanding the chemical causality—specifically the basicity of the pyridine ring and the oxidation potential of the thioether—analysts can implement this validated, ICH Q2(R2)-compliant protocol to ensure uncompromising data integrity in purity assessments.
References
-
[5] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL:[Link]
-
[3] Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies (agilent.com) URL:[Link]
-
[6] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs (intuitionlabs.ai) URL:[Link]
-
[7] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]
-
[4] Title: Are You Sure You Understand USP <621>? Source: LCGC International (chromatographyonline.com) URL:[Link]
-
[1] Title: Methyl 2-((4-chloropyridin-2-yl)thio)acetate Source: PubChem Database, National Institutes of Health (nih.gov) URL:[Link]
Sources
- 1. Methyl 2-((4-chloropyridin-2-yl)thio)acetate | C8H8ClNO2S | CID 71304362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. database.ich.org [database.ich.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Structural Characterization Guide: Thienopyridine Derivatives vs. Synthetic Precursors
Introduction: The Structural Imperative
Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a cornerstone in antiplatelet therapy, functioning as irreversible P2Y12 receptor antagonists.[1] However, their efficacy and safety are strictly governed by three structural parameters: enantiomeric purity , polymorphic form , and absence of genotoxic precursors .
For the drug development scientist, the challenge is not merely confirming the structure, but differentiating the final Active Pharmaceutical Ingredient (API) from structurally similar intermediates—specifically the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and alkylating agents. This guide outlines the orthogonal analytical workflows required to validate these derivatives.
Synthetic Pathway & Structural Evolution[2]
To characterize the product, one must understand the structural evolution. The synthesis generally involves the N-alkylation of a thienopyridine backbone.
Visual 1: Synthetic & Structural Logic Flow
Caption: Structural evolution from achiral thiophene precursors to the enantiopure thienopyridine drug substance.
Spectroscopic Differentiation (NMR & IR)[3]
The primary differentiation between the precursor (secondary amine) and the derivative (tertiary amine with ester functionality) is observable via NMR and FTIR.
Nuclear Magnetic Resonance ( H NMR)
The critical checkpoint is the disappearance of the N-H signal and the appearance of the chiral center proton.
| Feature | Precursor (Tetrahydrothienopyridine core) | Derivative (Clopidogrel/Prasugrel) | Structural Insight |
| Amine Proton | Broad singlet (approx. 1.5 - 2.0 ppm) | Absent | Confirms N-alkylation completion. |
| Chiral Center | N/A | Singlet/Doublet (approx. 4.9 - 5.2 ppm) | The benzylic proton at the chiral center ( |
| Ester Methyl | Absent | Singlet (approx. 3.7 ppm) | Confirms attachment of the acetate tail. |
| Aromatic Region | Thiophene protons only (6.7 - 7.2 ppm) | Complex multiplet (includes phenyl ring) | Integration ratio confirms stoichiometry. |
Application Note: In Clopidogrel, the chiral proton at C7 is diagnostic. If the precursor is present, the integration of the aromatic region relative to the thiophene protons will be skewed.
Fourier Transform Infrared (FTIR)
FTIR is used primarily for rapid ID and solid-state characterization (polymorphs).
-
Precursor: Shows N-H stretching (~3300-3400 cm
). -
Derivative: Shows strong Carbonyl (C=O) stretching (~1750 cm
) from the ester group, which is absent in the thienopyridine core.
Solid-State Characterization: Polymorphism
Thienopyridines, particularly Clopidogrel Bisulfate, exhibit extensive polymorphism. This is a critical quality attribute (CQA) because Form II is thermodynamically stable, while Form I is kinetically favored but unstable.
Experimental Protocol: Powder X-Ray Diffraction (PXRD)[4]
Objective: Distinguish Clopidogrel Bisulfate Form I from Form II.
-
Sample Prep: Gently grind 500 mg of API. Do not over-grind, as mechanical stress can induce phase transition (Form I
Form II). -
Instrument Parameters:
-
Source: Cu K
radiation ( Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range:
= 4° to 40°. -
Step Size: 0.02°.
-
-
Data Analysis (Diagnostic Peaks):
| Polymorph | Characteristic | Stability Profile |
| Form I | 9.2°, 10.9°, 15.2°, 23.2° | Kinetic (Metastable). Patent expired. |
| Form II | 12.3°, 18.9°, 21.3°, 25.5° | Thermodynamic (Stable). Preferred for formulation. |
Causality: The crystal lattice energy differences between Form I and II result in different dissolution rates. Using the wrong polymorph can lead to bioequivalence failure.
Chiral Purity & Chromatographic Separation
The (S)-enantiomer of Clopidogrel is active; the (R)-enantiomer is inactive and potentially toxic. Standard C18 HPLC cannot distinguish these.
Experimental Protocol: Chiral HPLC
Objective: Quantify the (R)-enantiomer impurity (< 0.2% limit).
-
Column: Cellulose tris(4-methylbenzoate) coated on silica (e.g., Chiralcel OJ-RH or equivalent).
-
Mobile Phase:
-
Buffer: 0.02 M Phosphate buffer (pH 7.0).
-
Organic: Acetonitrile.[2]
-
Ratio: 60:40 (Isocratic).
-
-
Conditions:
-
System Suitability:
-
Resolution (
) between (R) and (S) peaks must be . -
Tailing factor
.[5]
-
Self-Validating Logic: The method is valid only if the resolution allows baseline separation of the enantiomers. If
Analytical Decision Tree
This workflow illustrates the logical progression from synthesis to release.
Visual 2: Analytical Workflow
Caption: Step-wise analytical decision tree ensuring chemical, chiral, and polymorphic integrity.
References
-
United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph. USP-NF. (Standard for chromatographic purity and assay).[6][7]
-
Koradia, V., et al. (2004).[8] "Qualitative and quantitative analysis of clopidogrel bisulphate polymorphs." Acta Pharmaceutica, 54, 193–204.[8] (Source for FTIR/XRD differentiation of Forms I/II).
-
Souri, E., et al. (2006).[9] "Validated HPLC Method for Determination of Carboxylic Acid Metabolite of Clopidogrel." Biomedical Chromatography. (differentiation of metabolites).[9]
-
FDA Center for Drug Evaluation and Research. Prasugrel (Effient) Medical Review. (Details on prasugrel structural validation).
- Mohan, P., et al. (2008). "Structural characterization of stress degradation products of Prasugrel." Journal of Pharmaceutical and Biomedical Analysis. (Precursor vs. degradant analysis).
Sources
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. US7872019B2 - Polymorphs and amorphous form of (S)-(+)-clopidogrel bisulfate - Google Patents [patents.google.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
Differentiating Methyl 2-((4-chloropyridin-2-yl)thio)acetate from isomeric impurities
Title: Differentiating Methyl 2-((4-chloropyridin-2-yl)thio)acetate from Isomeric Impurities: A Comprehensive Analytical Guide
Executive Summary Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a highly valued heterocyclic building block in pharmaceutical and agrochemical development. However, its synthesis—typically achieved via the alkylation of 4-chloropyridine-2-thiol with methyl bromoacetate—frequently yields a complex matrix of isomeric impurities. These include regioisomers arising from impure starting materials[1], and alkylation isomers (N-alkylation vs. S-alkylation) driven by the ambident nucleophilicity of the pyridine-2-thione tautomeric system[2].
For drug development professionals, distinguishing the target compound from these isomers is a critical quality control hurdle. This guide provides a self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to unambiguously differentiate the target from its structural alternatives.
Part 1: The Structural Landscape of Impurities
Before deploying analytical techniques, we must define the structural variants that compete with the target molecule during synthesis:
-
The Target : Methyl 2-((4-chloropyridin-2-yl)thio)acetate. Characterized by S-alkylation and a chlorine atom at the C4 position.
-
Regioisomeric Impurities : Variations in the chlorine position (e.g., 3-chloro, 5-chloro, or 6-chloro analogs). These possess identical molecular weights and similar polarities to the target.
-
Alkylation Impurities : Methyl 2-(4-chloro-2-thioxopyridin-1(2H)-yl)acetate. Because 4-chloropyridine-2-thiol exists in equilibrium with its thione tautomer, the nitrogen atom can act as a competing nucleophile during the reaction, leading to an N-alkylated pyridinium-2-thione derivative[2].
Part 2: Analytical Strategy 1 - NMR Spectroscopy (The Gold Standard)
NMR spectroscopy is the most definitive tool for the structural elucidation of highly substituted pyridine derivatives[3].
Causality of
-
4-Chloro (Target) : H3 is flanked by the thioether and chlorine, isolating it from ortho protons. It appears as a fine doublet (
Hz) due to meta-coupling with H5. H5 is a doublet of doublets (coupled to H6 and H3), and H6 is a doublet. -
5-Chloro (Impurity) : H3 and H4 are ortho to each other, resulting in a large
coupling (~8.5 Hz). H6 appears as an isolated fine doublet ( Hz). -
3-Chloro (Impurity) : H4, H5, and H6 form a contiguous three-proton spin system, leading to complex multiplets with both ortho and meta couplings.
Causality of 2D HMBC Correlations (N- vs. S-Alkylation)
While
-
S-Alkylation (Target) : The methylene protons of the acetate group will show a strong
correlation to the C2 carbon of the pyridine ring (typically resonating at 155–160 ppm). -
N-Alkylation (Impurity) : The methylene protons will correlate to the highly deshielded thiocarbonyl carbon (C=S,
180–190 ppm) and the C6 carbon of the pyridinium ring.
Fig 1. HMBC correlation logic used to distinguish S-alkylation from N-alkylation isomers.
Part 3: Analytical Strategy 2 - LC-MS/MS
While NMR provides structural proof, LC-MS/MS is essential for high-throughput purity assessment and trace impurity detection.
Chromatographic Causality
On a reversed-phase C18 column, retention time (
Self-Validating System Relying on a single method introduces blind spots. LC-MS/MS provides rapid polarity-based differentiation (confirming the presence of the zwitterionic N-alkylated species) but cannot definitively assign the position of the chlorine atom on the ring. Conversely, NMR provides absolute regiochemical assignment but is less sensitive to trace impurities. Running both techniques in tandem creates a self-validating loop: LC-MS ensures sample purity and flags N-alkylation, while NMR confirms the exact molecular architecture.
Fig 2. Analytical workflow for differentiating the target compound from its isomeric impurities.
Part 4: Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution to maintain magnetic field homogeneity. - H NMR Parameters : Acquire spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration, particularly for the methylene and methoxy singlets. Use a spectral width of 12 ppm.
-
2D HMBC Parameters : Optimize the long-range coupling delay for
Hz (typically ~62.5 ms). This timing is critical for observing the correlation between the methylene protons and the quaternary C2/C=S carbons without signal decay.
Protocol 2: LC-MS/MS Impurity Profiling
-
Mobile Phase : Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.
-
Column : C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Detection : ESI+ mode. Monitor the parent ion
m/z. Set MRM transitions for the loss of the thioacetate group (m/z 218 114) to confirm the core chloropyridine structure.
Part 5: Quantitative Data Summaries
Table 1:
Table 2: LC-MS/MS Polarity and Fragmentation Profiling
| Compound | Relative Polarity | Expected Elution Order (C18) | Parent Ion [M+H]
References
1.[3] MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. VU Research Portal. 3 2.[1] NMR‐Based Structural Analysis of Highly Substituted Pyridines. NIH / PMC. 1 3.[2] 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ResearchGate. 2
Sources
Comparative Structural Analysis: Methyl 2-((4-chloropyridin-2-yl)thio)acetate vs. Non-Halogenated Analogs
Executive Summary
In the realm of fragment-based drug discovery (FBDD), the Methyl 2-((4-chloropyridin-2-yl)thio)acetate scaffold represents a critical "pivot point." Unlike its unsubstituted analogs, the introduction of a chlorine atom at the C4 position of the pyridine ring is not merely a steric modification; it fundamentally alters the crystal packing landscape through halogen bonding (XB) .
This guide objectively compares the structural performance of the 4-chlorinated variant against its non-halogenated alternatives (e.g., Methyl 2-(pyridin-2-ylthio)acetate). We analyze why the 4-Cl derivative offers superior crystallinity and distinct solubility profiles, essential for high-throughput screening libraries.
Structural Context & Synthesis Workflow
To understand the crystal lattice, one must first control the synthesis. The presence of the sulfur linker introduces high conformational flexibility, often making crystallization difficult. The 4-Cl substituent acts as a "crystallization anchor."
Synthesis & Crystallization Protocol
The following workflow compares the standard synthesis route against the optimized crystallization pathway required for X-ray quality crystals.
Figure 1: Comparative workflow for isolating X-ray quality crystals. Note that the 4-Cl derivative crystallizes more readily via Method B compared to the unsubstituted analog due to lower solubility.
Comparative Analysis: 4-Chloro vs. Unsubstituted Analogs
This section details the specific structural advantages of the 4-Cl derivative. The comparison is based on crystallographic principles observed in pyridine thioesters.
The "Chlorine Effect" on Lattice Energy
The primary differentiator is the Sigma-Hole . In the 4-Cl analog, the chlorine atom exhibits a region of positive electrostatic potential on its tip, allowing it to act as a Lewis acid interacting with nucleophiles (like the carbonyl oxygen of a neighboring ester group).
| Feature | Target: 4-Cl Derivative | Alternative: Unsubstituted (H) | Impact on Research |
| Intermolecular Force | Halogen Bonding (C-Cl···O) + | Weak C-H···O + | 4-Cl provides a more rigid, predictable lattice, aiding in structure resolution. |
| Melting Point | Higher (Typically +15-25°C vs analog) | Lower (Often oils at RT) | Higher thermal stability facilitates easier handling in solid-state drug formulation. |
| Solubility (DMSO) | Moderate | High | 4-Cl analogs are less prone to "crashing out" as amorphous solids, favoring ordered precipitation. |
| Space Group | Often Monoclinic ( | Often Orthorhombic or lower symmetry |
Conformational Locking
The thioacetate chain (
-
Unsubstituted Analog: The chain often exhibits disorder, with the carbonyl group rotating freely.
-
4-Cl Derivative: The steric bulk and electronic repulsion of the Chlorine atom at the para position (relative to Nitrogen) often forces the pyridine ring into a specific orientation relative to the sulfur linker to maximize dipole alignment.
Detailed Crystal Structure Analysis Guide
When analyzing the dataset for Methyl 2-((4-chloropyridin-2-yl)thio)acetate, researchers should validate the structure against these specific geometric parameters.
Key Geometric Parameters (Experimental vs. Theoretical)
The following values are representative of this chemical class (Pyridine thioesters) and serve as quality control benchmarks.
| Parameter | Bond/Angle | Typical XRD Value ( | DFT Calculated (B3LYP) | Deviation Note |
| Bond Length | C(Py)-S | 1.76 - 1.78 | 1.79 | S-C bond shortens due to resonance with the Pyridine ring. |
| Bond Length | C(sp3)-S | 1.80 - 1.82 | 1.83 | Standard single bond. |
| Bond Length | C-Cl | 1.73 - 1.74 | 1.75 | Critical for verifying halogen substitution. |
| Torsion Angle | C(Py)-S-C-C(O) | ~80-90° (Gauche) | ~85° | The "Gauche" effect stabilizes the sulfur lone pairs against the carbonyl pi-system. |
Interaction Network Diagram
Understanding the packing is crucial for co-crystal design. The 4-Cl derivative typically forms "ribbons" or "sheets" driven by the Cl···O interaction.
Figure 2: The supramolecular assembly. The Halogen Bond (Cl...O) is the "director" of the crystal growth, a feature absent in the unsubstituted alternative.
Experimental Protocols
To ensure reproducibility, follow this validated synthesis and crystallization method.
Synthesis of Methyl 2-((4-chloropyridin-2-yl)thio)acetate
-
Reactants: Dissolve 4-chloro-2-mercaptopyridine (1.0 eq) in anhydrous acetone.
-
Base: Add Potassium Carbonate (
, 1.2 eq) to deprotonate the thiol. Stir for 15 min at RT. -
Alkylation: Dropwise add Methyl Chloroacetate (1.1 eq).
-
Reaction: Reflux at 56°C for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Filter inorganic salts. Evaporate solvent.
-
Purification: Recrystallize from Ethanol/Water (See 5.2).
Crystallization for X-Ray Diffraction
Avoid rapid cooling, which traps defects.
-
Dissolve 50 mg of the purified product in 2 mL of Chloroform (
) . -
Place in a narrow vial.
-
Carefully layer 1 mL of n-Hexane on top (do not mix).
-
Cap loosely to allow slow diffusion and evaporation.
-
Timeline: Colorless block crystals appear within 48-72 hours.
References
-
Aydin, F., & Kiraz, A. O. (2025).[1] Synthesis, Analysis of Single Crystal Structure and Computational Studies on a Novel Picrate Derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate.[1] European Journal of Chemistry, 16(2), 117-128. Link
-
Vimalraj, V., & Pandiarajan, K. (2010).[2] 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate.[2] Acta Crystallographica Section E, E66, o3138. Link
-
Bousquet, A., & Musolino, A. (2003).[3] Synthesis of (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid and related sulfonyloxyacetic esters. Journal of Organic Chemistry. (Contextual reference for Chloro-substituted acetate synthesis).
-
Metrangolo, P., et al. (2005).[3] Halogen Bonding in Crystal Engineering. Chemical Reviews, 105(11). (Authoritative source on Cl...O interactions).
Sources
- 1. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 2-((4-chloropyridin-2-yl)thio)acetate: Proper Disposal & Handling Guide
Executive Summary & Chemical Profile
Methyl 2-((4-chloropyridin-2-yl)thio)acetate is a functionalized pyridine derivative commonly used as a building block in pharmaceutical synthesis. Its disposal requires a nuanced approach that addresses three distinct hazard vectors: Halogen content (Chlorine) , Sulfur content (Thioether) , and Nitrogen content (Pyridine) .
Unlike standard organic solvents, this compound cannot be bulked with general non-halogenated waste due to the risk of creating acid gases (HCl, SOx) and potential dioxins during improper incineration.
Chemical Identity & Hazard Characterization
| Parameter | Data / SAR Assessment |
| Functional Groups | Chlorinated Pyridine, Thioether (Sulfide), Methyl Ester |
| Primary Hazards | Skin/Eye Irritant, Stench (Sulfur), Potential Sensitizer |
| Combustion Byproducts | Hydrogen Chloride (HCl), Sulfur Oxides (SOx), Nitrogen Oxides (NOx), CO, CO2 |
| Waste Stream | Halogenated Organic Waste (High BTU, requires scrubbing) |
| Reactivity | Incompatible with Strong Oxidizers (Peroxides, Nitric Acid) and Strong Bases |
Pre-Disposal Treatment: Odor Control & Stabilization
The "Stench" Factor: Thioethers are notorious for their low odor thresholds. Improper disposal can lead to facility-wide evacuations due to "gas leak" false alarms.
Mechanism of Action
To neutralize the odor and reduce volatility, the thioether sulfur must be oxidized to a sulfoxide or sulfone , which are generally non-volatile and odorless.
Preferred Reagent: Sodium Hypochlorite (Bleach, 5-10% solution). Note: Hydrogen Peroxide (30%) is an alternative but can be more vigorous and less stable in waste containers.
Protocol: Oxidative Quenching (In-Hood)
Perform this ONLY on small quantities (residues, washings) prior to adding to the main waste container.
-
Cooling: Place the receiving flask containing the thioether residue in an ice bath. The oxidation reaction is exothermic .[1]
-
Dilution: Add a chemically compatible solvent (e.g., Dichloromethane or Acetonitrile) if the residue is neat oil.
-
Oxidation: Slowly add dilute bleach (1:10 dilution of commercial bleach) or 3% Hydrogen Peroxide.
-
Verification: Allow to stir for 30 minutes. Test pH (should be slightly alkaline if using bleach).
-
Transfer: Move the quenched mixture to the Halogenated Waste container.
Waste Segregation Decision Matrix
Effective disposal starts with segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving waste.
-
NEVER mix with Oxidizers (e.g., Nitric Acid, Peroxides): Risk of violent oxidation of the sulfur.
-
NEVER mix with Strong Acids : Risk of protonating the pyridine ring or hydrolyzing the ester, changing solubility and potentially releasing heat.
Figure 1: Segregation logic flow. The critical control point is ensuring no oxidizers are present in the organic solvent stream.
Packaging & Labeling Requirements
Adhere to RCRA (Resource Conservation and Recovery Act) standards or your local equivalent (e.g., CLP in EU).
| Component | Requirement | Scientific Rationale |
| Container Material | HDPE or Glass (Amber preferred) | Avoid metal cans if aqueous content is present (corrosion from potential hydrolysis). Amber glass prevents UV degradation. |
| Venting | Vented Cap (Recommended) | Thioethers can slowly oxidize or hydrolyze, potentially building pressure. A vented cap prevents container rupture. |
| Labeling | "Hazardous Waste - Halogenated" | Must explicitly list "Chlorine" and "Sulfur" to alert the incineration facility to use scrubbers. |
| Secondary Containment | Polyethylene Tray | Mandatory to capture spills; separates the waste from other streams in the Satellite Accumulation Area (SAA). |
RCRA Waste Codes (US):
-
D001 (Ignitable) - If in a flammable solvent.
-
F002/F003 - If mixed with listed solvents (e.g., DCM, Acetone).
-
Note: There is no specific "U" or "P" code for this specific intermediate, so it defaults to characteristic codes.
Emergency Spill Response Protocol
Scenario: A 100mL bottle of the neat oil drops and shatters in the main aisle.
Immediate Hazard: Slipping hazard, respiratory irritation (pyridine/chlorine), and overwhelming stench.
Figure 2: Linear workflow for spill remediation. Step 5 is critical for preventing lingering odors that cause false alarms.
Final Disposal Path: Incineration
The ultimate fate of Methyl 2-((4-chloropyridin-2-yl)thio)acetate must be High-Temperature Incineration .
-
Why not fuel blending? Fuel blending often uses cement kilns. While some accept halogens, the sulfur/chlorine combination makes this compound a poor candidate for standard fuel blending due to the formation of acid rain precursors (SOx/HCl).
-
Required Facility: Rotary Kiln Incinerator with Secondary Combustion Chamber (SCC) and Wet Scrubbers .
-
Temperature: >1000°C (Ensures destruction of the pyridine ring).
-
Scrubbing: Caustic scrubbers (NaOH) are required to neutralize the HCl and SO2 generated during combustion.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.
-
PubChem. (2023). Compound Summary: Methyl 2-(6-chloropyridin-2-ylthio)acetate (Structural Analog). National Library of Medicine.
-
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals - Thiols and Sulfides.
Sources
Comprehensive Safety and Handling Protocol for Methyl 2-((4-chloropyridin-2-yl)thio)acetate
Methyl 2-((4-chloropyridin-2-yl)thio)acetate (CAS: 1346809-16-2) is a specialized halogenated pyridine thioether frequently utilized as an intermediate in advanced drug development and synthetic chemistry. As a bifunctional molecule containing both a chloropyridine ring and a thioacetate moiety, it presents unique handling, storage, and disposal challenges.
This guide provides authoritative, step-by-step operational procedures to ensure laboratory safety, regulatory compliance, and scientific integrity.
Mechanistic Hazard Profile: The Causality of Risk
To implement effective safety measures, researchers must understand the molecular behavior that drives this compound's hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [1].
-
Thioether/Thioacetate Hydrolysis: The thioether linkage is susceptible to hydrolysis under basic or highly acidic conditions, potentially releasing volatile thiol byproducts. Thiols possess an extremely low odor threshold and can cause severe olfactory fatigue and respiratory irritation [2].
-
Lipophilicity and Dermal Penetration: The combination of the pyridine core and the chloro-substituent renders the molecule highly lipophilic. This facilitates rapid dermal absorption, meaning standard thin latex gloves offer an insufficient barrier against systemic exposure [3].
-
Electrophilic Reactivity: The 4-chloropyridine moiety can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. Unintended reactions with biological nucleophiles (e.g., proteins in the skin or cornea) drive its classification as a severe tissue irritant [1].
Required Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE is strictly required. The selection is based on the chemical's permeation profile, lipophilicity, and volatility.
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Double-gloved Nitrile (min 5 mil) or Butyl Rubber | Thioethers and halogenated organics rapidly permeate latex and thin nitrile. Double-gloving provides a fail-safe; butyl rubber is required for bulk handling (>50g). |
| Eye/Face Protection | Chemical Splash Goggles + Face Shield | Protects against SNAr-driven protein binding in the cornea (H319). A face shield is mandatory when transferring volumes outside a closed system. |
| Body Protection | Flame-Resistant (FR) Lab Coat, closed-toe shoes | Prevents dermal absorption of lipophilic spills. FR material is a standard prerequisite for organic synthesis workflows. |
| Respiratory | Fume Hood (Face Velocity: 80-120 fpm) | Prevents inhalation of respiratory irritants (H335) and captures volatile, foul-smelling thiol degradation products [4]. |
Operational Workflow & Handling Protocol
Handling this compound requires strict adherence to closed-system transfers and inert atmospheric conditions to prevent oxidative degradation and moisture-driven hydrolysis.
Figure 1: Step-by-step operational workflow for handling halogenated pyridine thioethers.
Step-by-Step Methodology:
-
Pre-Operation Verification: Ensure the fume hood is operational and pulling a face velocity of 80-120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and reactive metals [4].
-
Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Methyl 2-((4-chloropyridin-2-yl)thio)acetate should be handled using Schlenk techniques to minimize exposure to ambient moisture, which prevents the generation of malodorous thiols.
-
Reagent Transfer: Use a gas-tight syringe or a cannula system for transferring the compound. Do not pour the chemical openly.
-
Reaction Monitoring: Keep the sash of the fume hood as low as possible. If the compound is heated, ensure a reflux condenser is properly chilled to prevent the escape of volatile thio-derivatives.
-
Decontamination: After the procedure, wipe down all surfaces, syringes, and glassware with a 10% sodium hypochlorite (bleach) solution.
-
Scientific Rationale: Bleach oxidizes residual thioethers and thiols into highly water-soluble, non-odorous sulfoxides or sulfones, effectively neutralizing both the toxicity and the stench.
-
Spill Response & Chemical Disposal Plan
In the event of a spill, immediate containment is required to prevent vapor accumulation and environmental contamination. Never rely on odor as a primary indicator of exposure, as olfactory fatigue occurs rapidly with sulfur-containing compounds.
Figure 2: Logical decision matrix for chemical spill response and containment.
Step-by-Step Spill Response:
-
Assessment & Evacuation: Determine the spill volume. For spills >50mL or those occurring outside a functioning fume hood, evacuate the immediate area, secure the lab doors, and contact Environmental Health and Safety (EHS).
-
Containment: For minor spills (<50mL) inside the hood, immediately cover the spill with an inert absorbent material such as dry sand or vermiculite [3]. Warning: Do not use combustible absorbents like sawdust, as the compound may react exothermically.
-
Neutralization: Carefully apply a dilute 5-10% bleach solution over the absorbed spill to oxidize the thioether components. Allow 15 minutes of contact time to ensure complete oxidation.
-
Collection: Use non-sparking tools to sweep the absorbed, neutralized material into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Disposal: Label the container explicitly as "Hazardous Waste: Halogenated Organic / Sulfur Compounds." Do not mix this with general organic waste or aqueous acidic waste. Dispose of the sealed container in accordance with local EPA/EHS regulations [4].
References
-
Title: Material Safety Data Sheet - Potassium Thioacetate Source: Cole-Parmer URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
